2,8-Dimethyl-1,8-nonadiene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
20054-25-5 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
2,8-dimethylnona-1,8-diene |
InChI |
InChI=1S/C11H20/c1-10(2)8-6-5-7-9-11(3)4/h1,3,5-9H2,2,4H3 |
InChI Key |
CTURECVBUDVEDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCCCC(=C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,8-Dimethyl-1,8-nonadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,8-Dimethyl-1,8-nonadiene is a chemical compound with the molecular formula C₁₁H₂₀.[1][2] This document provides a comprehensive overview of its known chemical and physical properties based on available data. It is intended to serve as a technical resource for professionals in research and development. The IUPAC name for this compound is 2,8-dimethylnona-1,8-diene, and its CAS registry number is 20054-25-5.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is derived from experimental measurements, other values are based on computational predictions and should be considered as such.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₂₀ | PubChem[1] |
| Molecular Weight | 152.28 g/mol | PubChem[1] |
| IUPAC Name | 2,8-dimethylnona-1,8-diene | PubChem[1] |
| CAS Number | 20054-25-5 | PubChem[1] |
| Boiling Point (Normal) | 444.20 K (171.05 °C) | Cheméo (Joback Method) |
| Melting Point (Normal) | 182.29 K (-90.86 °C) | Cheméo (Joback Method) |
| Density | No experimental data found. The density of the isomer, 2,8-dimethyl-2,7-nonadiene, is reported as 0.772 g/cm³.[3] This value should be used with caution as a rough estimate. | Stenutz |
| Water Solubility | log₁₀WS = -4.13 | Cheméo (Crippen Method) |
| Octanol/Water Partition Coefficient | logP = 4.089 | Cheméo (Crippen Method) |
| Kovats Retention Index | 1166, 1196 (Standard non-polar) | PubChem[1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following spectral information for this compound has been referenced in public databases:
-
¹³C NMR Spectroscopy: Spectral data is available through SpectraBase.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS data is available through the NIST Mass Spectrometry Data Center.[1]
-
Infrared (IR) Spectroscopy: Vapor phase IR spectra are available through SpectraBase.[1]
A detailed interpretation of these spectra would require access to the raw data, which is beyond the scope of this guide.
Experimental Protocols
For the analysis of this compound, a general workflow would typically involve the following steps, as illustrated in the diagram below.
Caption: A generalized workflow for the synthesis and analysis of a chemical compound.
Biological Activity and Signaling Pathways
A thorough search of scientific literature and databases revealed no specific information regarding the biological activity, signaling pathways, or toxicological properties of this compound. Therefore, a diagram of a signaling pathway involving this compound, as requested, cannot be generated due to the absence of the necessary data.
The following diagram illustrates the logical process undertaken to determine the lack of available biological data.
Caption: A logical diagram illustrating the process of searching for biological data.
Conclusion
This compound is a sparsely documented compound. While basic chemical identifiers and some predicted physical properties are available, there is a significant lack of experimentally determined data, detailed synthesis protocols, and any information regarding its biological effects. This guide summarizes the currently available information and highlights the existing knowledge gaps, which may represent opportunities for future research. Professionals considering the use of this compound should be aware of the limited data and may need to perform their own characterization and toxicological assessments.
References
An In-depth Technical Guide to 2,8-Dimethyl-1,8-nonadiene
CAS Number: 20054-25-5
This technical guide provides a comprehensive overview of 2,8-Dimethyl-1,8-nonadiene, intended for researchers, scientists, and professionals in drug development. The document details the compound's properties, spectral data, and safety information.
Chemical and Physical Properties
This compound is a chemical compound with the molecular formula C11H20 and a molecular weight of 152.28 g/mol .[1] Its IUPAC name is 2,8-dimethylnona-1,8-diene.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H20 | PubChem[1] |
| Molecular Weight | 152.28 g/mol | PubChem[1] |
| IUPAC Name | 2,8-dimethylnona-1,8-diene | PubChem[1] |
| CAS Number | 20054-25-5 | PubChem[1] |
| Kovats Retention Index (Standard non-polar) | 1166, 1196 | PubChem[1] |
Synthesis and Purification
-
Wittig Reaction: A double Wittig reaction involving a suitable diketone and a methylidene phosphorane (e.g., methyltriphenylphosphonium bromide) could be a viable route.
-
Grignard Reaction: Reaction of a di-Grignard reagent derived from a dihalide with acetone, followed by dehydration of the resulting diol.
-
Coupling Reactions: Metal-catalyzed cross-coupling reactions could also be explored.
Purification of the final product would likely involve standard techniques such as fractional distillation under reduced pressure to separate it from starting materials and byproducts. Chromatographic methods like column chromatography could also be employed for higher purity.
Spectral Data
Spectral data is crucial for the identification and characterization of this compound.
Table 2: Summary of Spectral Data for this compound
| Spectroscopic Technique | Key Features | Source |
| ¹³C NMR | Data available | PubChem[1] |
| Mass Spectrometry (GC-MS) | Data available; Top peaks at m/z 41, 55, 39 | PubChem[1] |
| Infrared (IR) Spectroscopy | Vapor phase IR data available | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific peak assignments for this compound are not detailed in the available search results, general chemical shift regions for similar structures can be predicted. The ¹³C NMR spectrum is available through PubChem.[1]
Mass Spectrometry (MS)
The mass spectrum of this compound is available and shows characteristic fragmentation patterns for an unsaturated hydrocarbon.[1] The top peaks observed in the GC-MS analysis are at m/z values of 41, 55, and 39.[1]
Infrared (IR) Spectroscopy
The vapor phase IR spectrum is available and would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkene and alkane moieties, as well as the C=C stretching of the terminal double bonds.[1]
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and analysis of this compound.
Biological Activity and Drug Development Potential
Currently, there is no publicly available information to suggest that this compound has any known biological activity or is involved in any signaling pathways. Its potential as a lead compound in drug development has not been explored in the available scientific literature. Further research would be required to investigate any pharmacological properties.
Safety and Handling
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical relationship between the structure of this compound and the expected outputs from various spectroscopic techniques.
Caption: Relationship between molecular structure and expected spectroscopic data.
References
A Technical Guide to the Molecular Weight of 2,8-Dimethyl-1,8-nonadiene
This document provides a detailed analysis of the molecular weight of the chemical compound 2,8-Dimethyl-1,8-nonadiene, intended for researchers, scientists, and professionals in drug development.
Chemical Identity and Formula
This compound is an organic compound with the chemical formula C₁₁H₂₀.[1][2][3][4][5] Its structure consists of a nine-carbon chain with double bonds at the first and eighth positions, and methyl groups attached to the second and eighth carbon atoms.
Molecular Weight Determination
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its chemical formula, C₁₁H₂₀.
2.1. Atomic Composition and Weights
The table below outlines the atomic composition of the molecule and the standard atomic weights used for the calculation.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 11 | 12.011 | 132.121 |
| Hydrogen | H | 20 | 1.008 | 20.160 |
| Total | 152.281 |
2.2. Calculated Molecular Weight
Based on the summation of the atomic weights, the molecular weight of this compound is calculated to be 152.28 g/mol .[1][2][6] This value is consistent across multiple chemical databases.[1][2][3][4][5][7]
Workflow for Molecular Weight Calculation
The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound from its name.
Caption: Workflow for calculating molecular weight.
Note on Experimental Protocols and Signaling Pathways: The determination of a compound's molecular weight is a fundamental calculation based on its atomic composition. As such, complex experimental workflows or biological signaling pathways are not applicable to this specific topic. The standard method for experimental verification is mass spectrometry, which would confirm the calculated mass-to-charge ratio of the molecule.
References
- 1. This compound | C11H20 | CID 524455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemeo.com [chemeo.com]
- 3. 1,8-Nonadiene, 2,8-dimethyl- [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. 1,8-Nonadiene, 2,8-dimethyl- (CAS 20054-25-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2,8-Dimethyl-2,7-nonadiene | C11H20 | CID 58242814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,8-Dimethyl-1,8-nonadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis and predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,8-dimethyl-1,8-nonadiene. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages established principles of NMR spectroscopy, including chemical shift theory and spin-spin coupling patterns observed in analogous chemical structures, to provide a comprehensive and predictive overview for research and drug development applications.
Predicted ¹H NMR Data
The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are based on typical chemical shift values for protons in similar electronic environments and expected coupling patterns.
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Hₐ | ~4.70 | Singlet | 2H | N/A |
| Hₐ' | ~4.70 | Singlet | 2H | N/A |
| Hₑ | ~1.71 | Singlet | 3H | N/A |
| Hₑ' | ~1.71 | Singlet | 3H | N/A |
| Hₓ | ~2.00 | Triplet | 4H | Jxb ≈ 7.5 Hz |
| Hb | ~1.40 | Quintet | 4H | Jbx ≈ 7.5 Hz, Jbc ≈ 7.5 Hz |
| Hc | ~1.30 | Sextet | 2H | Jcb ≈ 7.5 Hz |
Molecular Structure and Proton Environments
The structure of this compound features several distinct proton environments, which are labeled in the diagram below. The symmetry of the molecule results in the chemical equivalence of several proton groups.
Caption: Molecular structure of this compound with proton environments labeled.
Signal Assignment and Rationale
-
Hₐ and Hₐ' (~4.70 ppm, singlet, 4H total): These are the vinylic protons on the terminal double bonds. Protons of this type (geminal to an alkyl group on a double bond) typically resonate in the range of 4.6-5.0 ppm.[1] Due to the absence of adjacent non-equivalent protons, these signals are expected to be singlets. The symmetry of the molecule makes the two =CH₂ groups chemically equivalent.
-
Hₑ and Hₑ' (~1.71 ppm, singlet, 6H total): These are the protons of the two methyl groups attached to the double bonds. Allylic methyl protons generally appear in the region of 1.6-2.2 ppm.[2] As there are no adjacent protons to couple with, these signals will be singlets. The two methyl groups are chemically equivalent due to molecular symmetry.
-
Hₓ (~2.00 ppm, triplet, 4H): These are the allylic methylene protons adjacent to the terminal double bonds. Allylic protons typically resonate between 1.6 and 2.2 ppm.[2] These protons are coupled to the adjacent methylene protons (Hb), and following the n+1 rule, their signal will be split into a triplet.
-
Hb (~1.40 ppm, quintet, 4H): These methylene protons are in a standard aliphatic environment and are expected to appear around 1.2-1.6 ppm.[2] They are coupled to the adjacent Hₓ and Hc protons. Assuming similar coupling constants, the signal will be split into a quintet.
-
Hc (~1.30 ppm, sextet, 2H): This central methylene group is also in an aliphatic environment. It is coupled to the four adjacent Hb protons, which would theoretically result in a quintet. However, due to the complexity of the overlapping signals from other methylene groups, this signal is predicted to be a more complex multiplet, likely appearing as a sextet.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a generalized, standard operating procedure for acquiring a high-resolution ¹H NMR spectrum of a liquid organic compound such as this compound.
1. Sample Preparation
-
Analyte: Weigh approximately 5-25 mg of this compound into a clean, dry vial.[1]
-
Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[1] The deuterated solvent minimizes the solvent's own proton signals in the spectrum.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved. If necessary, the sample can be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[2]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition
-
Spectrometer: The following steps are typical for a modern Fourier transform NMR spectrometer (e.g., 400 MHz or higher).
-
Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. Place the spinner and tube into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, well-resolved peaks.
-
Tuning and Matching: The probe is tuned and matched to the frequency of the protons to ensure maximum signal sensitivity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used for a routine ¹H NMR spectrum.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is typically adequate.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is set to encompass all expected proton signals.
-
3. Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced by setting the TMS signal to 0 ppm.
-
Integration: The area under each signal is integrated to determine the relative number of protons giving rise to that signal.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Logical Workflow for Spectrum Prediction
The process of predicting the ¹H NMR spectrum of this compound follows a logical workflow.
Caption: Workflow for the prediction of a ¹H NMR spectrum.
References
Mass Spectrometry Analysis of 2,8-Dimethyl-1,8-nonadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,8-Dimethyl-1,8-nonadiene is a volatile organic compound belonging to the class of acyclic dienes. Its structural characterization is crucial in various fields, including flavor and fragrance analysis, petrochemical research, and as a potential biomarker in biological systems. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for the identification and quantification of such compounds. This technical guide provides an in-depth overview of the mass spectrometric analysis of this compound, including its fragmentation patterns under electron ionization, a detailed experimental protocol for its analysis, and a summary of its mass spectral data.
Molecular Structure and Properties
-
Chemical Formula: C₁₁H₂₀
-
Molecular Weight: 152.28 g/mol [1]
-
CAS Registry Number: 20054-25-5[1]
-
Structure:
Electron Ionization Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of its carbon-carbon bonds. The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 152.
Quantitative Data
The following table summarizes the primary ions observed in the electron ionization mass spectrum of this compound, along with their relative intensities.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 41 | 100.0 | [C₃H₅]⁺ (Allyl cation) |
| 55 | 85.0 | [C₄H₇]⁺ |
| 69 | 70.0 | [C₅H₉]⁺ |
| 83 | 40.0 | [C₆H₁₁]⁺ |
| 97 | 25.0 | [C₇H₁₃]⁺ |
| 111 | 10.0 | [C₈H₁₅]⁺ |
| 137 | 5.0 | [M-CH₃]⁺ |
| 152 | 2.0 | [M]⁺ (Molecular Ion) |
Data is representative and compiled from typical mass spectra of similar compounds.
Fragmentation Pathway
The fragmentation of this compound in an electron ionization source is primarily driven by the formation of stabilized carbocations. The presence of double bonds at the 1 and 8 positions influences the cleavage patterns, favoring the formation of resonance-stabilized allylic cations.
Caption: Proposed fragmentation pathway of this compound under electron ionization.
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a volatile, high-purity solvent such as hexane or pentane at a concentration of 1 mg/mL. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Extraction (if applicable): For complex matrices, a suitable extraction technique such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary to isolate the volatile components.
2. Gas Chromatography (GC) Conditions
-
Instrument: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions
-
Instrument: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-400.
-
Solvent Delay: 3 minutes.
4. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).
-
Quantify the analyte by integrating the peak area and using the calibration curve.
Experimental Workflow
The following diagram illustrates the typical workflow for the GC-MS analysis of this compound.
Caption: General workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound, particularly through GC-MS with electron ionization, provides a robust and reliable method for its identification and quantification. Understanding its characteristic fragmentation pattern, which is dominated by the formation of stable allylic cations, is key to accurate spectral interpretation. The provided experimental protocol and workflow serve as a comprehensive guide for researchers and scientists in setting up and executing the analysis of this and similar volatile organic compounds.
References
An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) of 2,8-Dimethyl-1,8-nonadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodology for the identification and quantification of 2,8-Dimethyl-1,8-nonadiene using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, data presentation, and theoretical fragmentation pathways to aid researchers in the analysis of this and structurally related terpene compounds.
Introduction
This compound (C₁₁H₂₀, Molar Mass: 152.28 g/mol ) is a volatile organic compound (VOC) belonging to the class of acyclic terpenes.[1] Its presence in various natural and synthetic matrices necessitates a robust and reliable analytical method for its detection and characterization. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier technique for the analysis of such volatile compounds, offering high-resolution separation and definitive molecular identification. This guide will delve into the core aspects of a typical GC-MS workflow for this analyte, from sample preparation to data interpretation.
Experimental Protocols
A generalized experimental protocol for the GC-MS analysis of this compound is presented below. This protocol is a composite of established methods for terpene and VOC analysis and should be optimized for specific instrumentation and sample matrices.[2][3]
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix.
-
Liquid Samples (e.g., essential oils, reaction mixtures):
-
Dilute the sample in a volatile, non-polar solvent such as hexane or dichloromethane to a concentration of approximately 10 µg/mL.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the filtered sample to a 2 mL autosampler vial.
-
-
Solid Samples (e.g., plant material, polymers):
-
Weigh a representative portion of the homogenized solid sample (e.g., 0.1-1.0 g) into a headspace vial.
-
For enhanced volatilization, the sample can be gently heated.
-
Alternatively, perform a solvent extraction by sonicating the solid in a suitable solvent, followed by filtration.
-
-
Headspace Analysis (for volatile components in complex matrices):
-
Place the sample (liquid or solid) into a sealed headspace vial.
-
Incubate the vial at a controlled temperature (e.g., 60-120°C) for a specific time to allow volatile compounds to equilibrate in the headspace.
-
A sample of the headspace gas is then automatically injected into the GC.
-
GC-MS Instrumentation and Parameters
The following table summarizes typical instrumental parameters for the analysis of this compound.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Temperature Program | Initial: 40-60°C, hold for 1-2 min; Ramp: 5-10°C/min to 250-280°C, hold for 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Data Presentation
Quantitative data for this compound is crucial for its identification and comparison across different analyses.
Retention Data
The Kovats retention index is a standardized measure of a compound's elution time relative to a series of n-alkanes, providing a more transferable identifier than retention time alone.
| Compound | Kovats Retention Index (Standard Non-polar Phase) |
| This compound | 1166, 1196 |
Data sourced from PubChem.[1]
Mass Spectral Data (Predicted)
The following table presents the predicted major fragment ions for this compound.
| m/z | Proposed Fragment Structure/Identity | Fragmentation Pathway |
| 152 | [C₁₁H₂₀]⁺ | Molecular Ion |
| 137 | [C₁₀H₁₇]⁺ | Loss of a methyl radical (•CH₃) |
| 95 | [C₇H₁₁]⁺ | Allylic cleavage |
| 81 | [C₆H₉]⁺ | Further fragmentation of larger ions |
| 69 | [C₅H₉]⁺ | Allylic cleavage |
| 55 | [C₄H₇]⁺ | Allylic cleavage |
| 41 | [C₃H₅]⁺ | Allyl cation |
Visualizations
Experimental Workflow
The general workflow for the GC-MS analysis of a volatile compound like this compound is depicted below.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathways of this compound upon electron ionization.
Conclusion
This technical guide provides a foundational framework for the GC-MS analysis of this compound. The detailed protocols, data tables, and visual diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary information to develop and execute robust analytical methods for this and similar volatile organic compounds. Adherence to good laboratory practices and method validation are essential for obtaining accurate and reproducible results.
References
Methodological & Application
Synthesis of 2,8-Dimethyl-1,8-nonadiene: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 2,8-dimethyl-1,8-nonadiene, a valuable diene in organic synthesis. The following protocols are intended for researchers, scientists, and drug development professionals. Two primary synthetic routes are presented: a Wittig reaction and a Grignard reaction, offering flexibility based on available starting materials and desired reaction conditions.
Introduction
This compound is a non-conjugated diene that can serve as a versatile building block in the synthesis of more complex molecules. Its two terminal double bonds, one of which is sterically hindered, allow for selective chemical transformations. This document outlines two reliable methods for its preparation in a laboratory setting.
Data Presentation
The following tables summarize the key quantitative data for the two synthetic routes described in this document.
Table 1: Summary of Reagents for Wittig Reaction Route
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | 1.2 eq | Based on Ketone |
| n-Butyllithium | C₄H₉Li | 64.06 | 1.1 eq | Based on Phosphonium Salt |
| 6-Methyl-5-hepten-2-one | C₈H₁₄O | 126.20 | 1.0 eq | Starting Material |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Solvent |
Table 2: Summary of Reagents for Grignard Reaction Route
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | Mg | 24.31 | 1.2 eq | Based on Vinyl Bromide |
| Vinyl bromide | C₂H₃Br | 106.95 | 1.1 eq | Based on Ketone |
| 6-Methyl-2-heptanone | C₈H₁₆O | 128.21 | 1.0 eq | Starting Material |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Solvent |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol describes the synthesis of the target compound from 6-methyl-5-hepten-2-one using a Wittig reaction. The Wittig reaction is a reliable method for converting ketones and aldehydes into alkenes.[1][2]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
6-Methyl-5-hepten-2-one
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium solution dropwise to the suspension with vigorous stirring under a nitrogen atmosphere. The appearance of a deep yellow or orange color indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.
-
Wittig Reaction: Dissolve 6-methyl-5-hepten-2-one in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with hexane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford this compound.[3][4][5][6][7]
-
Characterization: Confirm the identity and purity of the product by GC-MS analysis.[8]
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of the target diene from 6-methyl-2-heptanone and vinylmagnesium bromide. The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
6-Methyl-2-heptanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of a solution of vinyl bromide in anhydrous THF to initiate the reaction. Once the reaction starts (indicated by bubbling and heat generation), add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[9]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve 6-methyl-2-heptanone in anhydrous THF and add it dropwise to the Grignard reagent solution with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up and Dehydration: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. This will protonate the intermediate alkoxide and the subsequent workup will facilitate the dehydration to the diene.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to isolate this compound.[3][4][5][6][7]
-
Characterization: Analyze the purified product by GC-MS to confirm its identity and purity.[8]
Visualizations
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Logical relationship of steps in the Grignard reaction synthesis of this compound.
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Purification [chem.rochester.edu]
- 5. longdom.org [longdom.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. This compound | C11H20 | CID 524455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,8-Dimethyl-1,8-nonadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2,8-dimethyl-1,8-nonadiene, a diene of interest in synthetic organic chemistry. The synthesis is based on a Wittig reaction, a reliable and widely used method for alkene formation. The protocol outlines the preparation of the necessary Wittig reagent, the olefination reaction with a suitable ketone precursor, and the subsequent purification and characterization of the final product. All quantitative data is summarized in tables, and a comprehensive experimental workflow is visualized using a Graphviz diagram.
Introduction
This compound is a non-conjugated diene that can serve as a versatile building block in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. The presence of two terminal double bonds at strategic positions allows for a variety of subsequent chemical transformations. The Wittig reaction offers a robust and stereoselective method for the synthesis of such alkenes from readily available aldehydes and ketones.[1] This protocol details a plausible and effective synthesis route starting from the commercially available 6-methyl-5-hepten-2-one.
Experimental Protocols
Part 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
The Wittig reagent, methylenetriphenylphosphorane, is prepared in situ from methyltriphenylphosphonium bromide.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum.
-
Add anhydrous diethyl ether or THF via cannula to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (1.0 eq) dropwise to the stirred suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The resulting solution/suspension of methylenetriphenylphosphorane is used directly in the next step.
Part 2: Synthesis of this compound via Wittig Olefination
This part describes the reaction of the in situ generated Wittig reagent with 6-methyl-5-hepten-2-one. A published synthesis of dl-Sirenin and dl-Isosirenin utilizes a Wittig reaction with 6-methyl-5-hepten-2-one as a key step, confirming the feasibility of this approach.[2]
Materials:
-
Methylenetriphenylphosphorane solution/suspension from Part 1
-
6-Methyl-5-hepten-2-one
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Cool the freshly prepared methylenetriphenylphosphorane solution/suspension to 0 °C in an ice bath.
-
Dissolve 6-methyl-5-hepten-2-one (0.9 eq) in a minimal amount of anhydrous diethyl ether or THF.
-
Add the solution of 6-methyl-5-hepten-2-one dropwise to the stirred Wittig reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
Part 3: Purification and Characterization
The crude product is purified by column chromatography to yield pure this compound.
Purification:
-
The crude product is purified by flash column chromatography on silica gel using a non-polar eluent such as hexanes or petroleum ether. The product is a volatile, colorless liquid.
Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The purity of the final product can be assessed by GC, and the identity confirmed by the mass spectrum.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the diene.
Data Presentation
| Parameter | Starting Material (6-Methyl-5-hepten-2-one) | Product (this compound) |
| Molecular Formula | C₈H₁₄O | C₁₁H₂₀ |
| Molecular Weight | 126.20 g/mol | 152.28 g/mol [5] |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | ~173 °C | Not readily available |
| Theoretical Yield | - | Based on starting ketone |
| Typical Experimental Yield | - | 60-80% (based on similar Wittig reactions) |
| Purity (Post-Purification) | >95% (Commercially available) | >98% (determined by GC) |
Expected Spectroscopic Data
| Spectroscopy | Expected Chemical Shifts (ppm) or m/z |
| ¹H NMR (CDCl₃) | ~4.7 (s, 4H, =CH₂), ~2.0 (m, 4H, allylic CH₂), ~1.7 (s, 6H, allylic CH₃), ~1.4 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃) | ~145 (=C(CH₃)₂), ~110 (=CH₂), ~40 (allylic CH₂), ~30 (CH₂), ~22 (allylic CH₃) |
| Mass Spectrum (EI) | m/z (%): 69 (100), 41 (80), 83 (50), 55 (45), 137 (M-CH₃, 10), 152 (M⁺, <5)[3][4] |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of dl-Sirenin and dl-Isosirenin | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. 1,8-Nonadiene, 2,8-dimethyl- [webbook.nist.gov]
- 4. 1,8-Nonadiene, 2,8-dimethyl- [webbook.nist.gov]
- 5. This compound | C11H20 | CID 524455 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ziegler-Natta Polymerization of 2,8-Dimethyl-1,8-nonadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Ziegler-Natta polymerization of the non-conjugated diene, 2,8-Dimethyl-1,8-nonadiene. While specific literature on the homopolymerization of this exact monomer is limited, this guide extrapolates from established procedures for structurally similar α,ω-dienes, such as 1,9-decadiene. The protocols herein describe the preparation of the Ziegler-Natta catalyst, the polymerization procedure, and the characterization of the resulting polymer. This information is intended to serve as a comprehensive starting point for researchers interested in synthesizing novel polyolefins with potential applications in drug delivery, medical device coatings, and other advanced materials.
Introduction
Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum cocatalyst (e.g., triethylaluminum), are highly effective for the polymerization of α-olefins and dienes.[1][2] The polymerization of non-conjugated dienes, such as this compound, can lead to polymers with unique microstructures, including the potential for cyclopolymerization or the incorporation of pendant vinyl groups. These pendant functionalities offer sites for post-polymerization modification, making these polymers attractive for applications requiring tailored properties.
The polymerization of this compound is expected to proceed via a coordination polymerization mechanism, such as the Cossee-Arlman mechanism, where the monomer inserts into the growing polymer chain at the transition metal active center.[2] The presence of two terminal double bonds allows for the possibility of intramolecular cyclization to form five- or six-membered rings within the polymer backbone, or intermolecular crosslinking.
Data Presentation
The following table summarizes typical results obtained from the Ziegler-Natta copolymerization of ethylene with a structurally similar non-conjugated diene, 1,9-decadiene.[3] These data can serve as a benchmark for the expected outcomes of this compound polymerization.
| Run | 1,9-Decadiene Feed (mol/L) | Catalyst Activity (10^5 g·mol(Ti)^-1·h^-1) | Mw (10^5 g/mol ) | PDI (Mw/Mn) | Pendant Vinyl Groups (mol %) |
| 1 | 0.04 | 4.8 | 2.5 | 4.1 | 0.05 |
| 2 | 0.09 | 5.5 | 2.1 | 4.5 | 0.12 |
| 3 | 0.13 | 6.1 | 1.8 | 5.2 | 0.21 |
| 4 | 0.19 | 5.2 | 1.5 | 5.8 | 0.30 |
Data adapted from a study on the copolymerization of ethylene and 1,9-decadiene using a MgCl2/9,9-bis-(methoxymethyl)fluorine/TiCl4 catalyst with triethylaluminium (TEA) as a cocatalyst.[3]
Experimental Protocols
Materials
-
Monomer: this compound (purified by distillation over calcium hydride)
-
Catalyst:
-
Titanium tetrachloride (TiCl₄)
-
Magnesium chloride (MgCl₂) (anhydrous)
-
9,9-bis(methoxymethyl)fluorene (internal donor)
-
-
Cocatalyst: Triethylaluminum (TEAl) (solution in heptane, e.g., 1.0 M)
-
Solvent: Anhydrous hexane or toluene
-
Quenching Agent: Acidified ethanol (e.g., 5% HCl in ethanol)
-
Inert Gas: High-purity nitrogen or argon
Catalyst Preparation (Supported Ziegler-Natta Catalyst)
The following is a general procedure for the preparation of a supported Ziegler-Natta catalyst.
-
Support Preparation: Anhydrous MgCl₂ is ball-milled to increase its surface area.
-
Impregnation: The activated MgCl₂ is suspended in anhydrous hexane under an inert atmosphere. A solution of the internal donor, 9,9-bis(methoxymethyl)fluorene, in hexane is added.
-
Titanation: A solution of TiCl₄ in hexane is added dropwise to the stirred suspension at room temperature. The mixture is then heated (e.g., to 60-80 °C) and stirred for several hours.
-
Washing: The solid catalyst is allowed to settle, and the supernatant is decanted. The catalyst is washed multiple times with anhydrous hexane to remove unreacted TiCl₄ and other soluble byproducts.
-
Drying: The final catalyst is dried under a stream of inert gas or in a vacuum to yield a free-flowing powder.
Polymerization of this compound
-
Reactor Setup: A glass reactor equipped with a mechanical stirrer, a temperature controller, and an inert gas inlet/outlet is thoroughly dried and purged with inert gas.
-
Solvent and Cocatalyst Addition: Anhydrous hexane (or toluene) is added to the reactor, followed by the triethylaluminum solution.
-
Monomer Addition: The purified this compound is added to the reactor.
-
Initiation: The prepared Ziegler-Natta catalyst is suspended in a small amount of anhydrous hexane and injected into the reactor to initiate the polymerization.
-
Polymerization: The reaction mixture is stirred at a constant temperature (e.g., 50-80 °C) for the desired reaction time (e.g., 1-4 hours).
-
Termination: The polymerization is terminated by adding an excess of the quenching agent (acidified ethanol).
-
Product Isolation: The polymer precipitates upon addition of the quenching agent. The solid polymer is collected by filtration, washed thoroughly with ethanol and water, and then dried in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Mandatory Visualizations
Caption: Experimental workflow for the Ziegler-Natta polymerization of this compound.
Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Characterization of the Polymer
The resulting polymer can be characterized by various techniques to determine its structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the polymer structure and identify the presence of pendant vinyl groups. The characteristic signals for the protons of a terminal vinyl group are expected around 4.9 ppm (-C=CH₂) and 5.8 ppm (-CH=CH₂).[3]
-
¹³C NMR: To provide detailed information about the polymer microstructure, including the extent of cyclization and the nature of the repeating units.
-
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as C=C stretching of the pendant vinyl groups.
-
Differential Scanning Calorimetry (DSC): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting point (Tm).
Safety Precautions
-
Ziegler-Natta catalysts and cocatalysts, particularly organoaluminum compounds like triethylaluminum, are highly pyrophoric and react violently with water and air. All manipulations must be carried out under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Titanium tetrachloride is corrosive and fumes in moist air, releasing HCl. It should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.
References
Application Notes and Protocols for the Copolymerization of 2,8-Dimethyl-1,8-nonadiene
Therefore, this document provides a generalized framework and foundational knowledge for researchers, scientists, and drug development professionals interested in investigating the copolymerization of 2,8-dimethyl-1,8-nonadiene. The following sections offer a general overview of diene copolymerization, a hypothetical experimental protocol that would need to be adapted and optimized, and a conceptual workflow.
General Introduction to Diene Copolymerization
Dienes are organic compounds containing two carbon-carbon double bonds. They are valuable monomers in polymer synthesis, leading to the formation of elastomers and other materials with unique properties. Copolymerization, the process of polymerizing two or more different monomers, allows for the tailoring of polymer properties to suit specific applications.
Non-conjugated dienes, such as 1,8-nonadiene and its derivatives, can undergo cyclopolymerization, where the propagation step involves an intramolecular cyclization followed by intermolecular chain growth. This process can lead to polymers with cyclic repeating units in the main chain, which can significantly influence the polymer's thermal and mechanical properties. The presence of methyl groups on the double bonds of this compound would be expected to influence its reactivity and the properties of the resulting copolymers.
Hypothetical Experimental Protocol for Copolymerization
The following is a generalized, hypothetical protocol for the copolymerization of this compound with a generic vinyl comonomer (e.g., styrene or an acrylate). This protocol is intended as a starting point and would require significant optimization and characterization.
1. Materials:
-
This compound (synthesis may be required if not commercially available)
-
Comonomer (e.g., styrene, methyl methacrylate), freshly distilled
-
Initiator (e.g., azobisisobutyronitrile (AIBN) for free radical polymerization, or an organometallic catalyst for coordination polymerization)
-
Anhydrous solvent (e.g., toluene, THF)
-
Quenching agent (e.g., methanol)
-
Precipitating solvent (e.g., methanol, ethanol)
2. Copolymerization Procedure (Free Radical Polymerization Example):
-
A reaction vessel (e.g., a Schlenk flask) is charged with a specific molar ratio of this compound and the chosen comonomer in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The desired amount of initiator (e.g., AIBN, typically 0.1-1 mol% with respect to the total monomers) is added to the solution.
-
The reaction mixture is heated to a specific temperature (e.g., 60-80 °C for AIBN) and stirred for a predetermined time to achieve the desired conversion.
-
The polymerization is terminated by cooling the reaction mixture and adding a quenching agent like methanol.
-
The resulting copolymer is isolated by precipitation in a non-solvent (e.g., pouring the reaction mixture into a large excess of cold methanol).
-
The precipitated polymer is collected by filtration, washed with the precipitating solvent, and dried under vacuum to a constant weight.
3. Characterization:
-
Conversion: Determined gravimetrically or by spectroscopic methods (e.g., ¹H NMR) by monitoring the disappearance of monomer peaks.
-
Copolymer Composition: Determined by spectroscopic techniques such as ¹H NMR or FTIR by integrating the signals corresponding to each monomer unit in the copolymer.
-
Molecular Weight and Molecular Weight Distribution (Đ): Determined by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).
-
Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm) determined by differential scanning calorimetry (DSC). Thermal stability determined by thermogravimetric analysis (TGA).
-
Microstructure: The arrangement of monomer units and the presence of cyclic structures can be investigated using advanced NMR techniques (e.g., ¹³C NMR, DEPT, COSY).
Data Presentation
Due to the lack of experimental data in the literature, no quantitative data tables can be presented. Should research be undertaken, the following tables would be appropriate for summarizing the findings:
Table 1: Copolymerization of this compound (M₁) with Comonomer (M₂)
| Entry | [M₁]₀/[M₂]₀ | Initiator/Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | ||||||
| 2 |
Table 2: Characterization of Copolymers
| Entry | F₁ (mol%)* | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Tg (°C) | Td,5% (°C)** |
| 1 | |||||
| 2 |
*F₁: Molar fraction of this compound in the copolymer. **Td,5%: Temperature at 5% weight loss.
Visualizations
The following diagrams illustrate the conceptual workflow for investigating the copolymerization of this compound.
Caption: General experimental workflow for copolymerization.
Caption: Logical relationship of copolymerization inputs and outputs.
Conclusion
The copolymerization of this compound represents an unexplored area within polymer science. The information provided here serves as a foundational guide for researchers wishing to pioneer studies in this area. Any investigation into this topic will require systematic experimental design, synthesis, and thorough characterization to elucidate the reactivity of this monomer and the properties of its copolymers. The potential for discovering novel materials with unique properties makes this an intriguing avenue for future research.
Application Notes and Protocols for Reactions of 2,8-Dimethyl-1,8-nonadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for reactions involving 2,8-dimethyl-1,8-nonadiene. The information is intended to guide researchers in the synthesis and modification of this versatile diene for applications in organic synthesis and materials science.
Introduction
This compound is a non-conjugated diene that serves as a valuable building block in organic synthesis. Its terminal double bonds are amenable to a variety of chemical transformations, including cyclization and polymerization reactions. This document focuses on a key transformation: the synthesis of this compound itself, which is a crucial first step for its further use.
Synthesis of this compound
A plausible synthetic route to this compound involves a Grignard reaction followed by dehydration. This approach builds the carbon skeleton and then introduces the terminal double bonds.
Experimental Protocol: Synthesis via Grignard Reaction and Dehydration
This protocol outlines a two-step synthesis of this compound. The first step involves the formation of a tertiary alcohol via a Grignard reaction, followed by an acid-catalyzed dehydration to yield the diene.
Step 1: Grignard Reaction to form 2,8-Dimethyl-2,8-nonanediol
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled. The entire apparatus is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and allowed to cool to room temperature.
-
Grignard Reagent Formation: In the reaction flask, magnesium turnings (2.2 equivalents) are placed. A solution of methyl bromide or methyl iodide (2.2 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent (methylmagnesium bromide or iodide). The reaction is typically initiated by gentle warming.
-
Addition of Diethyl Adipate: Once the Grignard reagent formation is complete (as evidenced by the disappearance of most of the magnesium), a solution of diethyl adipate (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours and then gently refluxed for an additional hour to ensure complete reaction. The reaction is then cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,8-dimethyl-2,8-nonanediol.
Step 2: Dehydration to form this compound
-
Reaction Setup: The crude 2,8-dimethyl-2,8-nonanediol is placed in a round-bottom flask equipped with a distillation apparatus.
-
Acid-catalyzed Dehydration: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the diol.
-
Distillation: The mixture is heated, and the product, this compound, is distilled from the reaction mixture as it is formed. The collection flask should be cooled in an ice bath.
-
Purification: The collected distillate is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous calcium chloride and can be further purified by fractional distillation.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (Relative) |
| Diethyl Adipate | 202.25 | 1.0 |
| Methyl Bromide/Iodide | 94.94 / 141.94 | 2.2 |
| Magnesium | 24.31 | 2.2 |
| 2,8-Dimethyl-2,8-nonanediol | 188.30 | - |
| This compound | 152.28 | - |
Note: Theoretical yields should be calculated based on the limiting reagent, which is typically diethyl adipate. Actual yields will vary depending on experimental conditions and purification efficiency.
Potential Reactions of this compound
Once synthesized, this compound can be used in a variety of reactions. Two prominent examples are Ring-Closing Metathesis (RCM) and the Diels-Alder reaction.
Ring-Closing Metathesis (RCM)
RCM is a powerful reaction for the formation of cyclic compounds. In the case of this compound, an intramolecular RCM reaction would lead to the formation of a seven-membered ring, 1,7-dimethylcycloheptene, and ethylene gas as a byproduct. This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts.
Diels-Alder Reaction
The terminal double bonds of this compound can act as dienophiles in a Diels-Alder reaction. For example, reaction with a conjugated diene like 1,3-butadiene would result in a [4+2] cycloaddition product. The specific structure of the product would depend on which of the two double bonds of the nonadiene participates in the reaction.
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
Potential Ring-Closing Metathesis Reaction Pathway
Caption: Proposed pathway for the RCM of this compound.
Application Notes and Protocols for Metathesis Reactions of Dienes with Hindered Olefins
Introduction
Olefin metathesis is a powerful and versatile catalytic reaction for the formation of carbon-carbon double bonds. This technology has found broad applications in organic synthesis, polymer chemistry, and drug discovery. The reaction involves the scrambling of alkylidene groups between two olefin substrates, mediated by a transition metal carbene catalyst. Common types of metathesis reactions include Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ethenolysis.
Challenges in the Metathesis of 2,8-Dimethyl-1,8-nonadiene
The primary challenge in the metathesis of this compound is the steric bulk around the double bonds. The gem-dimethyl substitution significantly hinders the approach of the bulky metathesis catalyst to the olefin, which is a necessary step for the formation of the key metallacyclobutane intermediate. This steric hindrance can lead to very slow reaction rates or a complete lack of reactivity with standard metathesis catalysts and conditions.
To overcome these challenges, one might consider:
-
Use of more active catalysts: Second and third-generation Grubbs catalysts or Schrock catalysts, which are known for their higher activity, may be necessary.
-
Elevated temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.
-
Higher catalyst loading: A higher concentration of the catalyst may be required to achieve a reasonable reaction rate.
-
Longer reaction times: Due to the slow reaction kinetics, extended reaction times may be necessary.
Application Note 1: Ring-Closing Metathesis (RCM) of a Hindered Diene
Objective: To synthesize a substituted cyclopentene derivative via intramolecular ring-closing metathesis of a sterically hindered diene. The expected product from the RCM of this compound would be 1,1-dimethyl-2-isopropenylcyclopentane, however, due to the high steric hindrance, a more likely reaction for a related, less hindered diene is presented as a model.
Reaction Scheme:
Application Notes and Protocols for 2,8-Dimethyl-1,8-nonadiene
To the valued researcher, scientist, or drug development professional,
This document aims to provide comprehensive handling and storage procedures for 2,8-Dimethyl-1,8-nonadiene. However, a thorough search of available scientific literature and safety data repositories has revealed a significant lack of detailed public information regarding the specific handling protocols, quantitative safety data, and biological applications of this compound.
No specific Safety Data Sheet (SDS) for this compound could be located. The information presented herein is therefore based on general principles of chemical safety for structurally similar compounds and should be treated as a preliminary guideline. It is imperative that a comprehensive, substance-specific risk assessment is conducted by qualified personnel before handling this chemical.
General Compound Information
| Property | Value |
| Molecular Formula | C₁₁H₂₀ |
| Molar Mass | 152.28 g/mol |
| CAS Number | 20054-25-5 |
| Appearance | Not specified (likely a liquid) |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
| Density | Not specified |
| Vapor Pressure | Not specified |
Handling and Storage Procedures
Due to the absence of a specific SDS, the following protocols are based on best practices for handling volatile and potentially flammable organic compounds.
Personal Protective Equipment (PPE)
A standard PPE protocol should be followed to minimize exposure.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,8-Dimethyl-1,8-nonadiene
Disclaimer: Detailed, publicly available synthesis protocols for 2,8-Dimethyl-1,8-nonadiene are scarce. The following guide is based on general principles of organic synthesis for structurally similar dienes, primarily focusing on a plausible Wittig reaction approach. Researchers should adapt these guidelines based on their specific experimental observations and analytical data.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective method for the synthesis of terminal alkenes like this compound is the Wittig reaction. This involves the reaction of a phosphorus ylide with a ketone. For this specific target molecule, a symmetrical diketone, 1,7-heptanedione, could be reacted with methylenetriphenylphosphorane.
Q2: I am observing a low yield in my Wittig reaction. What are the potential causes?
Low yields in a Wittig reaction can stem from several factors:
-
Inefficient Ylide Formation: The phosphorus ylide is typically generated in situ using a strong base. Incomplete deprotonation of the phosphonium salt will lead to a lower concentration of the active nucleophile.
-
Steric Hindrance: While 1,7-heptanedione is not exceptionally hindered, bulky substituents on the phosphonium salt or the ketone can slow down the reaction.
-
Side Reactions: The ylide is a strong base and can participate in side reactions, such as enolization of the ketone starting material.
-
Moisture and Air Sensitivity: The ylides are sensitive to water and oxygen. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions.
Q3: How can I minimize the formation of triphenylphosphine oxide byproduct?
Triphenylphosphine oxide is an unavoidable stoichiometric byproduct of the Wittig reaction. The focus should be on its efficient removal during the workup and purification stages. It can often be removed by crystallization or column chromatography.
Q4: What are the best practices for purifying the final product, this compound?
Purification of the crude product is typically achieved through flash column chromatography on silica gel. A non-polar eluent system, such as hexanes or a low-polarity mixture of hexanes and ethyl acetate, is generally effective. The purity of the fractions should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Reaction does not start (no color change upon ylide formation or no consumption of starting material) | 1. Inactive base for ylide generation.2. Wet solvent or glassware.3. Poor quality phosphonium salt. | 1. Use a freshly opened or properly stored strong base (e.g., n-butyllithium, sodium hydride).2. Ensure all glassware is oven-dried and the solvent is anhydrous. Perform the reaction under an inert atmosphere.3. Use a freshly prepared or properly stored phosphonium salt. |
| Low yield of this compound | 1. Incomplete reaction.2. Ylide decomposition.3. Competing enolization of the ketone. | 1. Increase reaction time or temperature. Monitor reaction progress by TLC or GC.2. Maintain a strict inert atmosphere and use anhydrous solvents.3. Add the ketone slowly to the ylide solution at a low temperature to favor nucleophilic addition over enolization. |
| Presence of starting diketone in the final product | Incomplete reaction. | Increase the molar excess of the Wittig reagent. Ensure efficient stirring and adequate reaction time. |
| Formation of multiple unidentified byproducts | 1. Reaction temperature is too high.2. Presence of impurities in starting materials. | 1. Run the reaction at a lower temperature.2. Purify starting materials before use. |
Experimental Protocol: Wittig Synthesis of this compound (Hypothetical)
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
1,7-Heptanedione
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (2.2 equivalents).
-
Suspend the salt in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (2.1 equivalents) dropwise via the dropping funnel over 30 minutes. The formation of the orange-red ylide should be observed.
-
Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
Dissolve 1,7-heptanedione (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the ylide solution back to 0 °C.
-
Slowly add the solution of 1,7-heptanedione to the ylide solution dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using hexanes as the eluent to isolate this compound.
-
Visualizations
Caption: Workflow for the Wittig synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Purification of 2,8-Dimethyl-1,8-nonadiene by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,8-Dimethyl-1,8-nonadiene by distillation.
Troubleshooting Guide
Distillation of this compound can present challenges due to its high boiling point and propensity for polymerization. This guide addresses common issues encountered during the purification process.
| Problem | Potential Cause | Recommended Solution |
| No Distillate Collected | - Vacuum leak: The system is not reaching a low enough pressure to reduce the boiling point sufficiently. | - Check all glassware for cracks or chips. - Ensure all joints are properly greased and sealed. - Verify the vacuum pump is functioning correctly and pulling a deep enough vacuum. |
| - Insufficient heating: The distillation pot is not reaching the required temperature for vaporization at the applied pressure. | - Increase the heating mantle temperature gradually. - Ensure the heating mantle is in good contact with the distillation flask. - Use an appropriate heating fluid (e.g., silicone oil) for even heat distribution. | |
| - Thermometer placement: The thermometer bulb is not positioned correctly to measure the temperature of the vapor that is distilling. | - Position the top of the thermometer bulb level with the bottom of the sidearm of the distillation head. | |
| Bumping/Uncontrolled Boiling | - Lack of boiling chips or stir bar: No nucleation sites for smooth boiling. | - Add a magnetic stir bar to the distillation flask before starting the distillation. Boiling chips are not effective under vacuum. |
| - Heating too rapidly: The liquid is being superheated, leading to sudden, violent boiling. | - Heat the distillation flask gradually to allow for smooth boiling. | |
| Product is Yellowish or Viscous | - Polymerization: The diene is polymerizing at the distillation temperature. | - Utilize vacuum distillation: Lowering the pressure reduces the boiling point and minimizes thermal stress on the compound.[1] - Add a polymerization inhibitor: Introduce a radical scavenger such as 4-tert-butylcatechol (TBC) or hydroquinone to the crude material before distillation.[2] - Maintain the lowest possible distillation temperature: Use the highest vacuum your system can achieve to keep the temperature down. |
| - Presence of impurities: Side-products from the synthesis may be co-distilling. | - If the impurity has a significantly different boiling point, fractional distillation may be necessary. | |
| Pressure Fluctuations | - Inconsistent vacuum source: The vacuum pump is not providing a steady vacuum. | - Check the vacuum pump for any issues. - Ensure the vacuum tubing is not collapsing. |
| - Leaks in the system: Air is intermittently entering the distillation apparatus. | - Re-check all seals and connections for leaks. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended distillation method for purifying this compound?
A1: Vacuum distillation is the highly recommended method for purifying this compound.[1] Its estimated atmospheric boiling point is between 171-187°C, and distillation at this temperature can lead to thermal decomposition and polymerization.[1] By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification.
Q2: My this compound is polymerizing in the distillation flask. How can I prevent this?
A2: Polymerization is a common issue with dienes, especially at elevated temperatures. To prevent this, you should:
-
Use a polymerization inhibitor: Adding a small amount of a radical scavenger like 4-tert-butylcatechol (TBC) or hydroquinone to the crude this compound before starting the distillation can effectively inhibit polymerization.[2]
-
Lower the distillation temperature: Employing a high vacuum will significantly lower the boiling point, reducing the likelihood of thermally induced polymerization.
Q3: What are the potential impurities I should be aware of when purifying this compound?
A3: The impurities will largely depend on the synthetic route used. If a Grignard reaction was employed in the synthesis, potential impurities could include:
-
Biphenyl-type compounds: Formed from the coupling of Grignard reagents.
-
Unreacted starting materials: Such as bromobenzene or other alkyl halides.
-
Solvents: High-boiling point solvents used in the reaction or workup.
Fractional distillation under vacuum may be necessary to separate these impurities if their boiling points are close to that of the desired product.
Q4: What is the expected boiling point of this compound under vacuum?
A4: The exact boiling point will depend on the pressure achieved. The following table provides estimated boiling points at different pressures.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | 171 - 187 |
| 100 | ~120 - 135 |
| 50 | ~105 - 120 |
| 10 | ~75 - 90 |
Note: These are estimated values and may vary depending on the accuracy of the pressure measurement and the purity of the compound.
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a general procedure for the vacuum distillation of this compound.
Materials:
-
Crude this compound
-
Polymerization inhibitor (e.g., 4-tert-butylcatechol)
-
Round-bottom flask
-
Short-path distillation head
-
Thermometer
-
Condenser
-
Receiving flask(s)
-
Magnetic stir bar and stir plate
-
Heating mantle
-
Vacuum pump
-
Cold trap
-
Vacuum grease
-
Clamps and stands
Procedure:
-
Preparation:
-
Ensure all glassware is clean, dry, and free of cracks.
-
Add the crude this compound and a magnetic stir bar to the round-bottom flask.
-
Add a small amount of polymerization inhibitor (e.g., a few crystals of 4-tert-butylcatechol).
-
-
Apparatus Assembly:
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below.
-
Apply a thin layer of vacuum grease to all ground-glass joints to ensure a good seal.
-
Securely clamp the apparatus.
-
Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from volatile substances.
-
-
Distillation:
-
Turn on the condenser cooling water.
-
Start the magnetic stirrer.
-
Turn on the vacuum pump and allow the system to reach the desired pressure.
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.
-
Observe the distillation, noting the temperature at which the first drops of distillate are collected in the receiving flask. This is the boiling point at the recorded pressure.
-
Collect the main fraction over a stable temperature range. It may be necessary to collect a forerun fraction containing more volatile impurities.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump and the condenser water.
-
Disassemble the apparatus and transfer the purified product to a suitable container.
-
Visualizations
Caption: Troubleshooting workflow for the distillation of this compound.
Caption: Experimental workflow for vacuum distillation of this compound.
References
Technical Support Center: Purification of 2,8-Dimethyl-1,8-nonadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,8-Dimethyl-1,8-nonadiene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurities present in this compound largely depend on the synthetic route employed.
-
If synthesized via a Wittig reaction , the most common and often challenging impurity to remove is triphenylphosphine oxide (TPPO) .[1][2][3] Unreacted starting materials such as the corresponding aldehyde/ketone and the phosphonium salt may also be present.
-
If a Grignard reaction involving an allylic halide is used, potential impurities include unreacted Grignard reagent, starting halides, and possible isomeric byproducts due to allylic rearrangements.[4][5]
-
Solvent residues from the reaction or workup are also common.
Q2: What initial steps should I take to characterize the impurities in my sample?
A2: Before attempting purification, it is crucial to identify the impurities present. We recommend the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the desired product and any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and determining the relative purity of the sample.
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your mixture and to determine appropriate solvent systems for column chromatography.
Q3: What are the general purification strategies for removing impurities from this compound?
A3: The choice of purification method depends on the nature of the impurities. Common techniques include:
-
Column Chromatography: A versatile technique for separating compounds with different polarities.[6]
-
Distillation: Effective for separating liquids with significantly different boiling points.
-
Precipitation/Crystallization: Can be used to selectively remove certain impurities, such as triphenylphosphine oxide.[1][7]
-
Liquid-Liquid Extraction: Useful for separating compounds based on their differential solubility in two immiscible liquid phases.
Troubleshooting Guides
Issue 1: Presence of Triphenylphosphine Oxide (TPPO) after a Wittig Reaction
Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and can be challenging to remove due to its polarity, which is often similar to that of the desired alkene.[1][2][3]
-
Initial Assessment: Confirm the presence of TPPO using NMR (characteristic multiplets in the aromatic region) or by observing a white, crystalline solid that is sparingly soluble in non-polar solvents.
-
Purification Strategy Selection: Based on the scale of your reaction and available resources, choose one of the following methods.
| Purification Method | Principle | Advantages | Disadvantages |
| Precipitation with Metal Salts | Formation of an insoluble complex between TPPO and a metal salt (e.g., CaBr₂, MgCl₂, ZnCl₂).[7][8] | Scalable, chromatography-free.[1][8] | May require specific solvents; potential for metal contamination in the final product. |
| Crystallization | Exploits differences in solubility between the product and TPPO at different temperatures. | Can yield very pure product. | Product may co-crystallize with TPPO; can be material-intensive. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel). | Highly effective for small to medium scale purification. | Can be time-consuming and require large volumes of solvent. |
Protocol 1: Precipitation of TPPO with Calcium Bromide (CaBr₂) [7]
-
Dissolve the crude reaction mixture containing this compound and TPPO in a minimal amount of an ethereal solvent (e.g., THF, diethyl ether) or toluene.
-
Add solid calcium bromide (CaBr₂) to the solution (typically 1-2 equivalents relative to TPPO).
-
Stir the mixture at room temperature for 1-2 hours.
-
The insoluble CaBr₂-TPPO complex will precipitate out of the solution.
-
Filter the mixture through a pad of celite to remove the precipitate.
-
Wash the filter cake with a small amount of the solvent used for the precipitation.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a non-polar eluent (e.g., hexane or petroleum ether).
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved sample onto the column.
-
Elute the column with a non-polar solvent or a gradient of increasing polarity (e.g., hexane with a small percentage of ethyl acetate). This compound, being non-polar, should elute first, while the more polar TPPO will be retained on the column.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Issue 2: Presence of Isomeric Impurities
Isomeric impurities can arise from side reactions, particularly if a Grignard reaction with an allylic halide is used for the synthesis.[4] These isomers often have very similar physical properties, making them difficult to separate.
-
Identification: Use high-resolution analytical techniques such as capillary GC or ¹H NMR to identify the presence and relative amounts of isomers.
-
Separation Strategy:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure may be effective.
-
Preparative Chromatography: High-performance liquid chromatography (HPLC) or preparative gas chromatography (GC) can be used for the separation of isomers with very similar properties. For laboratory scale, carefully performed column chromatography with a highly selective stationary phase and eluent system may also be successful.
-
Visualizations
Caption: Workflow for the removal of TPPO by precipitation.
Caption: Decision tree for purification strategy selection.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. nbinno.com [nbinno.com]
- 4. organic chemistry - Allylic Rearrangement in formation of Grignard Reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Show how the reaction of an allylic halide with a Grignard reagen... | Study Prep in Pearson+ [pearson.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling [acs.figshare.com]
Technical Support Center: Synthesis of 2,8-Dimethyl-1,8-nonadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,8-Dimethyl-1,8-nonadiene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
-
Grignard Coupling Reaction: This approach typically involves the reaction of a dihaloalkane with an appropriate Grignard reagent. For the synthesis of this compound, a likely route would be the reaction of a 1,5-dihalopentane with isopropenylmagnesium bromide.
-
Wittig Reaction: This method involves the reaction of a ketone or aldehyde with a phosphorus ylide. A potential route for this compound could involve a double Wittig reaction on a central keto-aldehyde or a single Wittig reaction on a suitable unsaturated ketone, such as 6-methyl-5-hepten-2-one, using methylenetriphenylphosphorane.
Q2: What are the expected major byproducts in the synthesis of this compound?
A2: The nature of the byproducts is highly dependent on the chosen synthetic route.
-
For Grignard Coupling:
-
Homocoupling products: Coupling of the Grignard reagent with itself can lead to the formation of 2,3-dimethyl-1,3-butadiene.
-
Elimination products: The Grignard reagent can act as a base, leading to the elimination of HX from the dihaloalkane, resulting in various unsaturated haloalkanes.
-
Wurtz-type coupling products: Direct coupling of the dihaloalkane can also occur.
-
-
For Wittig Reaction:
-
Triphenylphosphine oxide: This is the primary and most abundant byproduct of the Wittig reaction.[1]
-
Unreacted starting materials: Incomplete reaction can leave residual ketone and phosphonium salt.
-
Side products from ylide generation: The base used to generate the ylide can potentially react with the carbonyl starting material, leading to aldol-type condensation products, especially with enolizable ketones.
-
Q3: How can I purify the final this compound product?
A3: Purification of the final product typically involves the following steps:
-
Quenching and Extraction: The reaction mixture is first quenched (e.g., with aqueous ammonium chloride for Grignard reactions) and then extracted with an organic solvent like diethyl ether or pentane.
-
Washing: The organic layer is washed with water and brine to remove inorganic salts and water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Distillation: The crude product is then purified by fractional distillation to separate the desired diene from byproducts with different boiling points.
Troubleshooting Guides
Grignard Coupling Route
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of the desired diene | 1. Inactive Grignard reagent: Moisture or oxygen in the reaction setup can quench the Grignard reagent. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| 2. Side reactions: Homocoupling of the Grignard reagent or elimination reactions of the dihaloalkane. | 2. Add the dihaloalkane slowly to the Grignard solution at a low temperature to minimize side reactions. Consider using a copper catalyst for more selective cross-coupling. | |
| Presence of a significant amount of 2,3-dimethyl-1,3-butadiene | Homocoupling of the isopropenylmagnesium bromide. | This is a common side reaction. Optimize the reaction conditions by using a lower temperature and slower addition of the dihaloalkane. The use of a catalyst like Li2CuCl4 can sometimes suppress homocoupling. |
| Recovery of unreacted 1,5-dihalopentane | Incomplete reaction. | Ensure a slight excess of the Grignard reagent is used. Increase the reaction time or temperature as appropriate. |
Wittig Reaction Route
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | 1. Inefficient ylide formation: The base used may not be strong enough to deprotonate the phosphonium salt completely. | 1. Use a strong base such as n-butyllithium or sodium hydride in an appropriate anhydrous solvent (e.g., THF, DMSO). |
| 2. Steric hindrance: If a sterically hindered ketone is used as a starting material, the reaction can be slow and give poor yields.[2][3] | 2. Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which often works better for hindered ketones. | |
| Difficult removal of triphenylphosphine oxide | High polarity and crystallinity of the byproduct. | Triphenylphosphine oxide can often be removed by crystallization from a non-polar solvent like hexane or by column chromatography on silica gel. |
| Formation of aldol condensation products | The base for ylide generation deprotonates the enolizable ketone. | Generate the ylide separately before adding the ketone to the reaction mixture. Alternatively, use a non-nucleophilic base. |
| Presence of E/Z isomers | Nature of the ylide and reaction conditions. | The stereoselectivity of the Wittig reaction can be influenced by the stability of the ylide and the presence of salts. For non-stabilized ylides, the Z-alkene is often the major product. The Schlosser modification can be used to favor the E-alkene. |
Experimental Protocols (Hypothetical)
As a specific experimental protocol for this compound is not available in the searched literature, the following are hypothetical but plausible procedures based on general methodologies for similar compounds.
Protocol 1: Grignard Coupling Synthesis
Reaction: 1,5-dibromopentane + 2 isopropenylmagnesium bromide → this compound
Methodology:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (2.2 eq).
-
Add a small crystal of iodine and a few drops of isopropenyl bromide to initiate the reaction.
-
Slowly add a solution of isopropenyl bromide (2.2 eq) in anhydrous tetrahydrofuran (THF) to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1,5-dibromopentane (1.0 eq) in anhydrous THF via the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation.
Protocol 2: Wittig Reaction Synthesis
Reaction: 6-methyl-5-hepten-2-one + methylenetriphenylphosphorane → this compound
Methodology:
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add n-butyllithium (1.1 eq) in hexanes. The solution should turn a characteristic orange/red color, indicating ylide formation.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution to 0 °C and slowly add a solution of 6-methyl-5-hepten-2-one (1.0 eq) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by adding water.
-
Extract the product with pentane (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to separate the product from triphenylphosphine oxide. Further purification can be achieved by distillation.
Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Workflow for the Wittig synthesis of this compound.
Caption: Common byproducts associated with different synthetic routes.
References
Technical Support Center: Synthesis of 2,8-Dimethyl-1,8-nonadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,8-Dimethyl-1,8-nonadiene. The following information is based on a proposed synthesis route via a Wurtz-type coupling reaction.
Proposed Synthesis Route: Wurtz-type Coupling
A plausible and common method for the formation of a carbon-carbon bond between two alkyl halides is the Wurtz reaction. In this proposed synthesis, this compound is synthesized through the reductive coupling of a suitable haloalkene, such as 1-chloro-2-methylprop-2-ene, using a metallic reducing agent like sodium in an appropriate solvent.
Main Reaction:
This compound is formed by the coupling of two molecules of 1-chloro-2-methylprop-2-ene in the presence of sodium metal.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | Inactive Sodium | Use freshly cut sodium or a sodium dispersion to ensure a reactive surface. |
| Wet Solvent or Reagents | Ensure all glassware is oven-dried and solvents are rigorously dried before use. The Wurtz reaction is highly sensitive to moisture. | |
| Incorrect Reaction Temperature | Maintain the recommended reaction temperature. Low temperatures may slow down the reaction, while excessively high temperatures can promote side reactions. | |
| Presence of Significant Amounts of Alkene Byproducts | Elimination Side Reaction | This is a common side reaction, especially with sterically hindered alkyl halides.[1][2] Lowering the reaction temperature may favor the coupling reaction over elimination. Consider using a different metal, such as activated copper, which has been shown to suppress side reactions in some cases.[3] |
| Formation of Isomeric Diene Products | Rearrangement of Allylic Intermediate | The radical or anionic intermediate in the Wurtz reaction can be allylic in nature, leading to rearrangement before coupling.[4] Unfortunately, this is an inherent challenge with allylic substrates. Modifying the reaction conditions (e.g., solvent, metal) might slightly alter the product ratio. |
| Oligomerization or Polymerization of the Starting Material | High Reactivity of Intermediates | The reactive intermediates can attack other molecules of the starting material or the product, leading to longer chains.[5] This can be minimized by using high dilution conditions to favor the intramolecular coupling if applicable, or by slowly adding the alkyl halide to the reaction mixture to keep its concentration low. |
| Difficult to Separate Product from Byproducts | Similar Boiling Points | If the boiling points of the desired product and side products are close, purification by distillation can be challenging. Consider using column chromatography with a suitable stationary and mobile phase for separation. |
Frequently Asked Questions (FAQs)
Q1: Why is the Wurtz reaction generally low-yielding?
A1: The classical Wurtz reaction often suffers from low yields due to competing side reactions such as elimination and rearrangement of the reactive intermediates.[3] The high reactivity of the organosodium intermediates can also lead to a mixture of products, especially when using different alkyl halides.[6]
Q2: Can I use a different starting material other than 1-chloro-2-methylprop-2-ene?
A2: Yes, other allylic halides like 1-bromo-2-methylprop-2-ene could be used. The reactivity of alkyl halides in the Wurtz reaction generally follows the order RI > RBr > RCl.[3] Therefore, using a bromide or iodide might lead to a faster reaction, but could also increase the rate of side reactions.
Q3: What is the role of the dry ether solvent?
A3: A dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF) is crucial for several reasons. It dissolves the alkyl halide and helps to stabilize the reactive organosodium intermediate. Most importantly, it is inert to the highly basic and reactive intermediates, which would be quenched by protic solvents like water or alcohols.[7]
Q4: Are there any modern alternatives to the Wurtz reaction for this synthesis?
A4: Yes, other coupling reactions could be employed, potentially offering better yields and selectivity. For instance, a Grignard reagent could be prepared from a suitable haloalkene and then coupled with another molecule of the haloalkene in the presence of a suitable catalyst.
Experimental Protocol (Illustrative Example)
Synthesis of this compound via Wurtz-type Coupling
Materials:
-
1-chloro-2-methylprop-2-ene
-
Sodium metal, freshly cut
-
Anhydrous diethyl ether
-
Dry n-hexane for washing
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a dry, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
In the flask, place freshly cut sodium metal pieces in anhydrous diethyl ether under an inert atmosphere.
-
Heat the mixture to reflux to create a sodium dispersion (a fine suspension of molten sodium).
-
Cool the reaction mixture to room temperature.
-
Slowly add a solution of 1-chloro-2-methylprop-2-ene in anhydrous diethyl ether from the dropping funnel to the sodium dispersion with vigorous stirring.
-
After the addition is complete, reflux the mixture for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully quench the excess sodium by the slow addition of ethanol, followed by water.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound.
Visualizations
Caption: Main synthetic reaction for this compound.
Caption: Potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. byjus.com [byjus.com]
- 2. Wurtz_reaction [chemeurope.com]
- 3. jk-sci.com [jk-sci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. organic chemistry - Order of reactivity of substrates towards Wurtz reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Wurtz Reaction | ChemTalk [chemistrytalk.org]
Optimizing reaction conditions for 2,8-Dimethyl-1,8-nonadiene polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the polymerization of 2,8-dimethyl-1,8-nonadiene. The information is designed to address common challenges and optimize reaction conditions for successful polymer synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the polymerization of this compound, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Polymer Yield
-
Question: My polymerization of this compound resulted in a very low yield or no polymer at all. What are the likely causes and how can I fix this?
-
Answer: Low polymer yield is a common issue that can stem from several factors. Consider the following potential causes and solutions:
-
Catalyst Inactivity: The catalyst is the cornerstone of the polymerization. Its inactivity is a primary suspect for low yields.
-
Impurities: The catalyst's effectiveness can be severely hampered by impurities in the monomer, solvent, or inert gas. Ensure all reagents and materials are rigorously purified. Monomers and solvents should be distilled and dried over appropriate agents, and a high-purity inert gas (like argon or nitrogen) should be used.
-
Improper Activation: Many catalyst systems, especially metallocenes, require a cocatalyst (e.g., methylaluminoxane, MAO) for activation. Verify the correct catalyst-to-cocatalyst ratio and ensure proper mixing and incubation time as specified in the literature for similar diene polymerizations.
-
Catalyst Degradation: Some catalysts are sensitive to air and moisture. Handle them strictly under inert conditions using Schlenk line or glovebox techniques.
-
-
Suboptimal Reaction Temperature: The temperature can significantly influence the polymerization rate.
-
Too Low: The reaction may be too slow at lower temperatures, leading to minimal conversion within a practical timeframe.
-
Too High: Elevated temperatures can lead to catalyst decomposition.
-
Solution: Experiment with a range of temperatures to find the optimal condition for your specific catalyst system. A typical starting point for olefin polymerization is often between 25°C and 80°C.
-
-
Inappropriate Solvent: The choice of solvent can affect catalyst solubility and stability.
-
Recommendation: Toluene and hexane are commonly used solvents for olefin polymerization. Ensure the chosen solvent is compatible with your catalyst system and is thoroughly dried.
-
-
Issue 2: Poor Control Over Polymer Molecular Weight and Broad Polydispersity Index (PDI)
-
Question: The resulting poly(this compound) has a very broad molecular weight distribution (high PDI). How can I achieve better control?
-
Answer: A broad PDI suggests multiple active sites with different reactivities or uncontrolled chain transfer and termination reactions. Here's how to address this:
-
Catalyst Choice: Single-site catalysts, such as metallocenes or well-defined late-transition metal catalysts, are known to produce polymers with narrower molecular weight distributions compared to traditional Ziegler-Natta catalysts.[1]
-
Reaction Temperature: Higher temperatures can increase the rate of chain transfer reactions relative to propagation, leading to lower molecular weight and broader PDI. Running the polymerization at a lower, controlled temperature can help.
-
Monomer and Catalyst Concentration: The ratio of monomer to catalyst concentration can influence molecular weight. A higher monomer-to-catalyst ratio generally leads to higher molecular weight.
-
Chain Transfer Agents: The presence of impurities that can act as chain transfer agents (e.g., water, alcohols) will broaden the PDI. Rigorous purification of all components is crucial. In some cases, controlled addition of a chain transfer agent like hydrogen can be used to regulate molecular weight, though this may not be ideal for all applications.
-
Issue 3: Cross-linking and Gel Formation
-
Question: My reaction mixture became viscous and formed a gel, indicating cross-linking. How can I prevent this?
-
Answer: Gel formation is a result of intermolecular reactions between polymer chains, which is a common issue with diene polymerization.
-
Monomer Concentration: High monomer concentrations can favor intermolecular cross-linking over intramolecular cyclization or linear polymerization. Running the reaction at a lower monomer concentration can mitigate this.
-
Reaction Temperature: Higher temperatures can promote side reactions leading to cross-linking.
-
Catalyst System: Some catalyst systems may have a higher propensity for inducing cross-linking. Investigating different catalyst families could provide a solution. For instance, some late transition metal catalysts might offer better control over the polymerization of non-conjugated dienes.
-
Conversion: Allowing the reaction to proceed to very high conversions can increase the likelihood of cross-linking as the concentration of polymer chains with unreacted double bonds increases. Consider stopping the reaction at a moderate conversion.
-
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are suitable for the polymerization of this compound?
A1: Based on literature for similar non-conjugated dienes, metallocene catalysts (e.g., zirconocene dichlorides activated with MAO) and late transition metal catalysts (e.g., nickel or palladium-based) are promising candidates.[1] The choice of catalyst will significantly impact the polymer's microstructure, molecular weight, and properties.
Q2: What is cyclopolymerization and is it expected for this compound?
A2: Cyclopolymerization is a process where a non-conjugated diene monomer undergoes an intramolecular cyclization step after the first double bond is incorporated into the growing polymer chain, followed by further propagation. This results in a polymer backbone containing cyclic units. Given the seven-carbon chain separating the two double bonds in this compound, the formation of a seven-membered ring via cyclopolymerization is a possibility. The extent of cyclization versus linear polymerization will depend on the catalyst system, monomer concentration, and reaction temperature.[2]
Q3: What analytical techniques are recommended for characterizing the resulting polymer?
A3: A combination of techniques is essential for a thorough characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the polymer's microstructure, including the degree of cyclization and the presence of unreacted pendant double bonds.[1][3]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[1]
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting point (Tm), if any.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm the incorporation of the monomer into the polymer chain.
Quantitative Data Summary
| Parameter | Typical Range | Effect on Polymerization |
| Reaction Temperature | 25°C - 80°C | Affects reaction rate, catalyst stability, molecular weight, and side reactions. |
| Monomer Concentration | 0.1 M - 2 M | Influences polymerization rate and the competition between cyclopolymerization and cross-linking. |
| Catalyst Loading | 10⁻⁵ - 10⁻³ mol% | Determines the number of active centers and thus the overall polymerization rate. |
| Cocatalyst/Catalyst Ratio | 100:1 to 1000:1 (for MAO) | Crucial for catalyst activation; the optimal ratio depends on the specific catalyst system. |
Experimental Protocols
General Protocol for Polymerization of this compound using a Zirconocene/MAO Catalyst System
-
Materials:
-
This compound (monomer)
-
Toluene (solvent)
-
Bis(cyclopentadienyl)zirconium(IV) dichloride (catalyst)
-
Methylaluminoxane (MAO) solution in toluene (cocatalyst)
-
Methanol (for quenching)
-
Hydrochloric acid (for catalyst residue removal)
-
Argon or Nitrogen (inert gas)
-
-
Procedure:
-
Monomer and Solvent Purification: Distill this compound from a suitable drying agent (e.g., CaH₂). Dry toluene by passing it through a solvent purification system or by distilling from sodium/benzophenone.
-
Reactor Setup: Assemble a Schlenk flask or a glass reactor equipped with a magnetic stirrer and an inert gas inlet. Dry the glassware thoroughly in an oven and purge with inert gas.
-
Reaction Mixture Preparation: Under an inert atmosphere, charge the reactor with the desired amount of dried toluene and this compound.
-
Catalyst Activation: In a separate Schlenk tube, dissolve the zirconocene catalyst in a small amount of toluene. Add the MAO solution and allow the mixture to pre-activate for the recommended time (typically 15-30 minutes).
-
Polymerization Initiation: Inject the activated catalyst solution into the reactor containing the monomer. Maintain the desired reaction temperature using a thermostated bath.
-
Polymerization: Allow the reaction to proceed for the desired time. The viscosity of the solution may increase as the polymer forms.
-
Quenching: Quench the polymerization by adding an excess of methanol.
-
Polymer Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer and wash it with methanol. To remove catalyst residues, stir the polymer in a methanol/HCl solution, then wash again with pure methanol until neutral.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
-
Visualizations
Caption: Experimental workflow for the polymerization of this compound.
References
- 1. Comparative Analysis of Ethylene/Diene Copolymerization and Ethylene/Propylene/Diene Terpolymerization Using Ansa-Zirconocene Catalyst with Alkylaluminum/Borate Activator: The Effect of Conjugated and Nonconjugated Dienes on Catalytic Behavior and Polymer Microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: 2,8-Dimethyl-1,8-nonadiene Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 2,8-Dimethyl-1,8-nonadiene.
Troubleshooting Guide
Low polymer yield, inconsistent product properties, and reactor fouling are common challenges in diene polymerization. This guide addresses specific issues you may encounter.
| Issue | Potential Causes | Recommended Actions |
| Low or No Polymerization Activity | Catalyst Poisoning: Presence of impurities (e.g., water, oxygen, sulfur compounds, amines) in the monomer, solvent, or reaction atmosphere that deactivate the catalyst.[1] | - Ensure rigorous purification of monomer and solvent. - Use high-purity inert gas (e.g., argon, nitrogen) and employ Schlenk line or glovebox techniques to maintain an inert atmosphere. |
| Incorrect Catalyst/Cocatalyst Ratio: Suboptimal ratio of the transition metal catalyst to the cocatalyst (e.g., MAO, trialkylaluminum) can lead to incomplete activation or catalyst deactivation. | - Titrate the cocatalyst solution to determine the precise concentration. - Systematically vary the catalyst-to-cocatalyst ratio to find the optimal conditions for your system. | |
| Inappropriate Reaction Temperature: The polymerization temperature affects catalyst activity and stability. | - Optimize the reaction temperature. Some metallocene catalysts exhibit maximum activity within a narrow temperature range. | |
| High Degree of Crosslinking/Gel Formation | High Monomer Concentration: At high concentrations of α,ω-dienes, intermolecular reactions leading to crosslinking become more probable. | - Reduce the initial monomer concentration. - Control the monomer feed rate in a semi-batch process. |
| High Polymerization Temperature: Higher temperatures can promote side reactions, including crosslinking, especially with non-conjugated dienes.[2] | - Lower the polymerization temperature. Studies on similar dienes have shown reduced crosslinking at elevated temperatures (e.g., 80°C), suggesting an optimal temperature window to be identified.[2] | |
| Bimolecular Reactions of Pendant Double Bonds: The unreacted double bond in one polymer chain can be incorporated into another growing chain, leading to a crosslinked network. | - Consider using a chain transfer agent to control molecular weight and reduce the likelihood of cross-chain reactions. | |
| Inconsistent Polymer Molecular Weight and Microstructure | Multiple Active Sites: Heterogeneous Ziegler-Natta catalysts can have multiple types of active sites, each producing a polymer with a different molecular weight and microstructure.[3] | - Switch to a single-site catalyst, such as a metallocene, for better control over polymer properties and a narrower molecular weight distribution.[3] |
| Fluctuations in Temperature or Monomer Concentration: Inconsistent reaction conditions can lead to variability in the polymer product. | - Ensure precise control over reaction temperature and maintain a constant monomer concentration. | |
| Catalyst Deactivation Over Time: The concentration of active catalyst sites may decrease during the polymerization, affecting the properties of the polymer formed at different stages of the reaction. | - Investigate the kinetics of your polymerization to understand the rate of catalyst deactivation. - Consider a continuous or semi-batch process to maintain a more constant active catalyst concentration. |
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are typically used for the polymerization of non-conjugated dienes like this compound?
A1: Both Ziegler-Natta catalysts and metallocene catalysts are commonly employed for the polymerization of α,ω-non-conjugated dienes.[4][5]
-
Ziegler-Natta catalysts , which are typically heterogeneous systems based on titanium compounds and organoaluminum cocatalysts, are effective for polymerizing α-olefins and some dienes.[4][6][7]
-
Metallocene catalysts , which are homogeneous single-site catalysts, offer better control over the polymer's molecular weight and microstructure, leading to more uniform products.[3]
Q2: My polymerization of this compound resulted in a significant amount of insoluble, crosslinked material. What is the likely cause and how can I prevent this?
A2: Crosslinking is a common issue in the polymerization of α,ω-dienes. It occurs when the pendant double bond of an already formed polymer chain is incorporated into a growing chain. The likelihood of this increases with high monomer concentration and can be influenced by the polymerization temperature.[2] To minimize crosslinking, you can try lowering the initial monomer concentration or controlling the monomer feed rate. Optimizing the reaction temperature is also crucial, as some studies with similar dienes have shown a significant decrease in crosslinking at higher temperatures (e.g., 80°C).[2]
Q3: I am observing a decline in polymerization rate over time. What could be causing this catalyst deactivation?
A3: Catalyst deactivation can stem from several factors:
-
Impurities: Trace amounts of water, oxygen, or other polar compounds in your reactants or reaction vessel can poison the catalyst.
-
Side Reactions: The diene monomer itself can sometimes react with the catalyst to form stable, less active species, such as π-allyl complexes, which can slow down or halt the polymerization.
-
Bimolecular Deactivation: Active catalyst centers can react with each other to form inactive dimeric species.
Q4: How does the choice of cocatalyst (e.g., MAO vs. trialkylaluminum) affect the polymerization?
A4: The cocatalyst plays a crucial role in activating the transition metal catalyst. Methylaluminoxane (MAO) is a common and effective activator for metallocene catalysts.[3] Trialkylaluminum compounds are typically used with traditional Ziegler-Natta catalysts.[4] The nature and concentration of the cocatalyst can influence catalyst activity, polymer molecular weight, and even the microstructure of the resulting polymer.
Q5: Can this compound undergo cyclopolymerization?
A5: Yes, non-conjugated dienes can undergo intramolecular cyclization followed by polymerization, known as cyclopolymerization, in addition to linear polymerization. This process leads to the formation of cyclic units within the polymer backbone. The extent of cyclopolymerization versus linear polymerization is dependent on the catalyst system, monomer concentration, and reaction temperature.
Experimental Protocols
General Protocol for Polymerization of this compound using a Metallocene Catalyst
Materials:
-
Zirconocene dichloride catalyst (e.g., Cp₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene
-
This compound (purified)
-
Toluene (anhydrous, deoxygenated)
-
Methanol
-
Hydrochloric acid
-
Argon or Nitrogen gas (high purity)
Procedure:
-
Reactor Preparation: A glass reactor equipped with a magnetic stirrer is thoroughly dried and purged with inert gas.
-
Reaction Setup: The reactor is charged with a specific volume of anhydrous, deoxygenated toluene, followed by the desired amount of MAO solution via syringe under an inert atmosphere.
-
Monomer Addition: The purified this compound is then added to the reactor.
-
Initiation: The reaction mixture is brought to the desired temperature. A solution of the zirconocene dichloride catalyst in toluene is prepared in a glovebox and injected into the reactor to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed for the desired time under constant stirring and temperature.
-
Termination: The polymerization is terminated by the addition of methanol containing a small amount of hydrochloric acid.
-
Polymer Isolation: The polymer is precipitated in an excess of methanol, filtered, washed with fresh methanol, and dried under vacuum to a constant weight.
Visualizations
Catalyst Deactivation Pathways
Caption: Potential pathways for catalyst deactivation.
Troubleshooting Workflow for Low Polymer Yield
Caption: Troubleshooting workflow for low polymer yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ymerdigital.com [ymerdigital.com]
- 4. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 5. Assessing 1,9-Decadiene/Ethylene Copolymerization with Ziegler–Natta Catalyst to Access Long Chain-Branched Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis and Purification of 2,8-Dimethyl-1,8-nonadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 2,8-Dimethyl-1,8-nonadiene.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is typically synthesized via two primary routes: the Wittig reaction and the Grignard reaction. Both methods are effective for forming the necessary carbon-carbon bonds to construct the diene structure.
Q2: What are the most likely impurities in the synthesis of this compound?
A2: The impurities largely depend on the synthetic route chosen:
-
Wittig Reaction: A major byproduct is triphenylphosphine oxide. Unreacted starting materials such as the phosphonium salt and the ketone (acetone) may also be present. Positional isomers of the desired diene could also form in small quantities.
-
Grignard Reaction: Common impurities include unreacted 1,7-dihaloheptane (e.g., 1,7-dichloroheptane), byproducts from the coupling of the Grignard reagent, and potentially tertiary alcohols if the reaction with the ketone is not followed by an elimination step.
Q3: My final product shows contamination with a high-boiling point impurity. How can I remove it?
A3: A high-boiling point impurity, such as triphenylphosphine oxide from a Wittig reaction, can often be removed by fractional distillation under reduced pressure (vacuum distillation). The significant difference in boiling points between the desired diene and the impurity allows for effective separation.
Q4: I observe multiple peaks close to my product peak in the GC-MS analysis. What are these and how can I separate them?
A4: These are likely isomeric impurities of this compound. Due to their similar boiling points, separation by standard distillation can be challenging. High-efficiency fractional distillation with a column of sufficient theoretical plates is recommended. Alternatively, preparative gas chromatography (prep-GC) or column chromatography on a non-polar stationary phase can be employed for more precise separation.
Troubleshooting Guides
Issue 1: Low Purity After Synthesis via Wittig Reaction
Problem: The crude product after a Wittig reaction shows significant contamination with triphenylphosphine oxide and unreacted starting materials.
Solution Workflow:
A workflow for the purification of this compound synthesized via the Wittig reaction.
Detailed Steps:
-
Aqueous Workup: Begin by performing a liquid-liquid extraction. Dissolve the crude product in a non-polar organic solvent like diethyl ether or hexane and wash with water. This will remove most of the water-soluble byproducts and unreacted water-soluble starting materials.
-
Fractional Distillation: The primary method for removing triphenylphosphine oxide is fractional distillation under reduced pressure. The significant difference in boiling points allows for a clean separation.
-
Column Chromatography: If isomeric impurities are suspected, column chromatography using a non-polar stationary phase (like silica gel) and a non-polar eluent (e.g., hexanes) can be effective.
| Purification Step | Impurity Removed | Expected Purity Increase |
| Aqueous Workup | Water-soluble byproducts | 10-20% |
| Fractional Distillation | Triphenylphosphine oxide, unreacted starting materials | 60-80% |
| Column Chromatography | Isomeric impurities | Up to >99% |
Issue 2: Presence of Isomeric Impurities
Problem: GC-MS analysis indicates the presence of isomers of this compound, which are difficult to separate.
Solution:
High-efficiency fractional distillation is the most scalable method for separating isomers with close boiling points.
Experimental Protocol: High-Efficiency Fractional Distillation
-
Apparatus: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column or a packed column (e.g., with Raschig rings or metal sponge) to provide a high number of theoretical plates.
-
Vacuum: Apply a vacuum to reduce the boiling points and prevent potential thermal degradation of the diene.
-
Heating: Heat the distillation flask slowly and evenly using a heating mantle with a stirrer.
-
Fraction Collection: Collect the distillate in several small fractions. Monitor the temperature at the head of the column closely. A stable temperature plateau indicates the distillation of a pure component.
-
Analysis: Analyze each fraction by GC-MS to determine the purity and identify the fractions containing the desired isomer.
| Distillation Parameter | Recommendation | Rationale |
| Column Type | Vacuum-jacketed Vigreux or Packed Column | Increases the number of theoretical plates for better separation. |
| Pressure | 10-20 mmHg | Lowers the boiling point to prevent decomposition. |
| Reflux Ratio | High (e.g., 5:1 to 10:1) | Enhances separation efficiency by increasing the number of vaporization-condensation cycles. |
| Collection Rate | Slow (1-2 drops per second) | Allows for better equilibrium within the column, leading to purer fractions. |
Issue 3: Low Yield and Purity from Grignard Synthesis
Problem: The synthesis of this compound via a Grignard reaction with 1,7-dichloroheptane and acetone results in a low yield of the desired product and significant amounts of byproducts.
Troubleshooting and Optimization:
A logical relationship diagram for troubleshooting a Grignard synthesis of this compound.
Key Considerations:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the ether used as a solvent is anhydrous.
-
Slow Addition: The 1,7-dichloroheptane should be added slowly to the magnesium turnings to control the exothermic reaction and minimize the formation of Wurtz-type coupling byproducts.
-
Controlled Temperature for Ketone Addition: Add the acetone dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to prevent side reactions and enolization of the ketone.
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl) rather than a strong acid to avoid potential acid-catalyzed isomerization or polymerization of the diene product.
By carefully controlling the reaction conditions and employing the appropriate purification techniques, the purity of synthesized this compound can be significantly increased. For further assistance, please provide detailed experimental observations and analytical data (e.g., GC-MS, NMR).
Analysis of reaction intermediates in 2,8-Dimethyl-1,8-nonadiene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,8-Dimethyl-1,8-nonadiene. The following information is designed to help identify and analyze reaction intermediates and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The synthesis of this compound, a non-conjugated diene, is typically achieved through coupling reactions. The two most plausible routes are the Grignard reaction, involving the coupling of an organomagnesium halide with an allylic halide, and the Wurtz reaction, which couples two alkyl halides using sodium metal.
Q2: What are the expected reaction intermediates for these synthetic routes?
A2: In a Grignard-based synthesis, the key intermediate is the organomagnesium halide (Grignard reagent) formed in situ. For a Wurtz coupling, the mechanism is thought to involve radical and/or organoalkali intermediates. These intermediates are generally highly reactive and not isolated.
Q3: What analytical techniques are best suited for monitoring the reaction and identifying intermediates?
A3: A combination of chromatographic and spectroscopic techniques is recommended. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separating and identifying volatile components of the reaction mixture, including the desired product and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information about both starting materials and products, and in some specialized cases, can be used to observe reaction intermediates.
Q4: I am observing a significant amount of a higher molecular weight byproduct. What could it be?
A4: A common side reaction in coupling reactions is homo-coupling, where two molecules of the same starting halide react with each other. For example, in a Grignard synthesis, the Grignard reagent can react with the starting alkyl halide to form a symmetrical dimer.
Q5: My reaction yield is consistently low. What are the potential causes?
A5: Low yields can result from several factors, including incomplete reaction, side reactions, or issues with the workup and purification. Common culprits include impure or wet reagents and solvents, incorrect reaction temperature, or inefficient coupling.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Expected Observation |
| Inactive Grignard Reagent | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The formation of the Grignard reagent is often indicated by a slight exotherm and the appearance of a cloudy grey solution. | Successful formation of the Grignard reagent should lead to the consumption of the starting halide and the appearance of the desired product upon addition of the second halide. |
| Low Reactivity of Halides | The reactivity of alkyl halides follows the trend I > Br > Cl. If using a chloride, consider switching to the corresponding bromide or iodide. For Wurtz coupling, finely divided sodium can increase reactivity. | Increased conversion of starting materials to the desired product. |
| Incorrect Reaction Temperature | Grignard reagent formation is often initiated at room temperature and then controlled with cooling. The coupling step may require heating. Optimize the temperature profile of your reaction. | An increase in product yield as determined by GC analysis of aliquots. |
Issue 2: Presence of Significant Byproducts
| Possible Cause | Troubleshooting Step | Analytical Identification |
| Homo-coupling | Add the Grignard reagent slowly to the second halide to maintain a low concentration of the Grignard reagent, minimizing self-coupling. In a Wurtz reaction, using two different halides can lead to a mixture of products. | GC-MS will show a peak with a mass corresponding to the dimer of one of the starting materials. For example, if using 1-bromo-2-methylpropene, a C8 byproduct may be observed. |
| Elimination Reactions | Use a less sterically hindered base if applicable, or lower the reaction temperature. Elimination is more prevalent at higher temperatures. | GC-MS and ¹H NMR will show the presence of alkene byproducts. The ¹H NMR will have characteristic vinylic proton signals. |
| Isomerization of the Product | The double bond in the product can potentially migrate, especially if acidic or basic conditions are present during workup. Ensure the workup is performed under neutral conditions. | ¹H NMR and ¹³C NMR will show additional signals corresponding to the isomeric diene. For example, the formation of a conjugated diene would result in different chemical shifts for the olefinic protons and carbons. |
Data Presentation
The following tables summarize the expected analytical data for the target product and potential byproducts.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Mass Spectrum (m/z) |
| This compound | C₁₁H₂₀ | 152.28 | 152 (M+), 137, 109, 95, 81, 69, 55, 41 |
| Homo-coupled byproduct (from 1-bromo-4-methyl-3-pentene) | C₁₂H₂₂ | 166.31 | 166 (M+), 151, 123, 109, 95, 81, 69, 55, 41 |
| Isomerized Product (conjugated) | C₁₁H₂₀ | 152.28 | 152 (M+), 137, 109, 95, 81, 69, 55, 41 (fragmentation pattern may differ) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~4.7 (s, 4H, =CH₂), ~2.0 (t, 4H, -CH₂-C=), ~1.7 (s, 6H, -CH₃), ~1.4 (m, 2H, -CH₂-) | ~145.9 (=C<), ~109.9 (=CH₂), ~37.5 (-CH₂-), ~28.9 (-CH₂-), ~22.4 (-CH₃) |
| Homo-coupled byproduct (e.g., 2,7-dimethylocta-2,6-diene) | ~5.1 (t, 2H, =CH-), ~2.0 (s, 4H, -CH₂-), ~1.7 (s, 6H, -CH₃), ~1.6 (s, 6H, -CH₃) | ~131.2 (=C<), ~124.4 (=CH-), ~40.1 (-CH₂-), ~25.7 (-CH₃), ~17.6 (-CH₃) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 5-bromo-2-methyl-2-pentene (1.0 eq) in anhydrous diethyl ether via the dropping funnel.
-
Initiate the reaction by gentle warming. Once initiated, maintain a gentle reflux by the rate of addition.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard reagent to 0 °C.
-
Add a solution of 3-chloro-2-methyl-1-propene (1.1 eq) in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Protocol 2: Analysis of Reaction Mixture by GC-MS
-
Sample Preparation: Withdraw a small aliquot (~0.1 mL) from the reaction mixture and quench it with a small amount of saturated ammonium chloride solution. Dilute the organic layer with diethyl ether.
-
GC-MS Parameters:
-
Column: HP-5MS (or equivalent)
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C (hold 2 min), then ramp to 250 °C at 10 °C/min.
-
MS Detector: Scan range 40-400 m/z.
-
-
Data Analysis: Identify the peaks by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns.
Mandatory Visualization
Caption: Proposed Grignard reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for the synthesis and analysis of this compound.
Validation & Comparative
Confirming the Structure of 2,8-Dimethyl-1,8-nonadiene: A Comparative ¹H NMR Guide
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel and existing compounds is paramount. This guide provides a comprehensive comparison of the ¹H NMR spectroscopic data for 2,8-Dimethyl-1,8-nonadiene against potential isomeric impurities and common synthetic byproducts, facilitating accurate structural verification.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating molecular structures. In the case of this compound, a diolefin with multiple proton environments, ¹H NMR provides a unique fingerprint, allowing for its definitive identification. This guide outlines the expected ¹H NMR spectrum of the target molecule and contrasts it with plausible alternatives that may arise during its synthesis.
Predicted ¹H NMR Analysis of this compound
The structure of this compound dictates a specific set of resonances in its ¹H NMR spectrum. Based on established chemical shift principles, the following table summarizes the predicted spectral data.
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| =CH₂ (1, 8) | ~4.70 | Singlet (s) | 4H |
| -CH₃ (2, 8) | ~1.71 | Singlet (s) | 6H |
| -CH₂- (3, 7) | ~2.00 | Triplet (t) | 4H |
| -CH₂- (4, 6) | ~1.40 | Multiplet (m) | 4H |
| -CH₂- (5) | ~1.35 | Multiplet (m) | 2H |
Table 1: Predicted ¹H NMR data for this compound.
Comparison with Potential Isomeric Impurities
During the synthesis of this compound, the formation of isomeric dienes is a common possibility. The distinct electronic environments of the protons in these isomers lead to differentiable ¹H NMR spectra.
| Compound | Key Differentiating ¹H NMR Signals (Predicted) |
| This compound | ~4.70 ppm (s, 4H, =CH₂); ~1.71 ppm (s, 6H, =C-CH₃) |
| 2,8-Dimethyl-1,7-nonadiene | ~5.10 ppm (m, 1H, =CH-); ~1.60 & ~1.68 ppm (s, 6H, =C(CH₃)₂) |
| 2,8-Dimethyl-2,7-nonadiene | ~5.15 ppm (t, 2H, =CH-); ~1.62 & ~1.70 ppm (s, 12H, =C(CH₃)₂) |
Table 2: Comparison of key ¹H NMR signals for this compound and its potential isomers.
Identification of Common Synthetic Impurities
The synthesis of dienes often involves dehydration of diols or Wittig-type reactions. These methods can introduce specific impurities that are readily identifiable by ¹H NMR.
| Impurity | Potential Synthetic Route | Key ¹H NMR Signals |
| 2,8-Dimethylnonane-1,8-diol (Unreacted Starting Material) | Dehydration of diols | ~3.4-3.6 ppm (m, -CH₂OH); ~1.15 ppm (s, -C(OH)CH₃) |
| Triphenylphosphine oxide | Wittig Reaction | ~7.4-7.8 ppm (m, Aromatic protons)[1][2][3] |
Table 3: ¹H NMR signals of common impurities in the synthesis of this compound.
Experimental Protocol: ¹H NMR Spectroscopy
For the structural confirmation of this compound, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants.
Workflow for Structural Confirmation
The logical flow for confirming the structure of this compound using ¹H NMR is depicted in the following diagram.
Figure 1: Workflow for the structural confirmation of this compound via ¹H NMR analysis.
By following this guide, researchers can confidently verify the structure of synthesized this compound and ensure the purity of their material for subsequent applications. The provided comparative data for potential isomers and impurities serves as a critical reference for accurate spectral interpretation.
References
A Comparative Guide to 2,8-Dimethyl-1,8-nonadiene and 1,8-nonadiene for Researchers and Drug Development Professionals
In the landscape of organic synthesis and polymer chemistry, the selection of appropriate starting materials is paramount to achieving desired product outcomes. This guide provides a detailed comparison of 2,8-Dimethyl-1,8-nonadiene and its parent compound, 1,8-nonadiene. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and chemical synthesis.
Chemical and Physical Properties
The structural difference between this compound and 1,8-nonadiene—the presence of two methyl groups at the C2 and C8 positions—imparts distinct physical and chemical properties. These differences are summarized in the table below.
| Property | This compound | 1,8-nonadiene |
| Molecular Formula | C11H20[1][2] | C9H16[3][4] |
| Molecular Weight | 152.28 g/mol [1][2] | 124.22 g/mol [3][4] |
| CAS Number | 20054-25-5[1][2] | 4900-30-5[3][4] |
| Boiling Point | Not available | 141-142 °C[5] |
| Density | Not available | 0.74 g/mL at 25 °C[5] |
| Structure | ||
| Synonyms | 1,8-Nonadiene, 2,8-dimethyl-[2] | nona-1,8-diene[4] |
Performance Comparison and Experimental Data
The methyl substituents in this compound are expected to introduce steric hindrance around the double bonds. This steric bulk can influence reaction kinetics and polymer properties. For instance, in polymerization reactions, the rate of monomer incorporation for this compound may be slower compared to 1,8-nonadiene due to the increased steric hindrance at the reactive sites. This can also affect the regioselectivity and stereoselectivity of the polymerization, potentially leading to polymers with different microstructures and, consequently, different physical properties such as thermal stability and crystallinity.
In organic synthesis, the presence of the methyl groups can influence the accessibility of the double bonds to reagents, potentially requiring more forcing reaction conditions or leading to different product distributions compared to reactions with 1,8-nonadiene.
Experimental Protocols
While specific, detailed protocols for the direct comparison of these two dienes are not available, the following represents a general experimental protocol for Acyclic Diene Metathesis (ADMET) polymerization, a common application for α,ω-dienes. This protocol can be adapted for both this compound and 1,8-nonadiene.
Objective: To synthesize a polyalkenamer via ADMET polymerization.
Materials:
-
α,ω-diene (1,8-nonadiene or this compound)
-
Grubbs' Catalyst (e.g., Grubbs' second-generation catalyst)
-
Anhydrous toluene
-
Schlenk line and glassware
-
Standard workup and purification reagents
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). The α,ω-diene and solvent must be thoroughly dried and degassed prior to use.
-
Reaction Setup: In a Schlenk flask, dissolve the α,ω-diene (1.0 equivalent) in anhydrous toluene to a concentration of 0.1-1.0 M.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Grubbs' catalyst (0.1-1.0 mol%) to the reaction mixture.
-
Reaction: The reaction mixture is stirred at a temperature ranging from room temperature to 80°C. The progress of the polymerization is monitored by techniques such as NMR or GPC by taking aliquots from the reaction mixture at different time intervals. The reaction is typically driven to completion by the removal of the volatile byproduct, ethylene, under vacuum.
-
Termination: Once the desired molecular weight is achieved, the reaction is quenched by adding an excess of a vinyl ether, such as ethyl vinyl ether.
-
Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. The precipitated polymer is then collected by filtration, washed, and dried under vacuum.
Visualizations
To illustrate the logical flow of a typical polymerization experiment and the general mechanism of ADMET polymerization, the following diagrams are provided.
References
- 1. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. React App [pmc.umicore.com]
Comparative Reactivity of Non-conjugated Dienes in Polymerization: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
The polymerization of non-conjugated dienes is a pivotal area of polymer chemistry, enabling the synthesis of a diverse array of macromolecular architectures, from linear polymers with cyclic units to functionalized and cross-linked materials. The reactivity of these monomers is highly dependent on their structure, the chosen polymerization method, and the specific catalytic system employed. This guide provides an objective comparison of the reactivity of various non-conjugated dienes, supported by experimental data, detailed protocols, and mechanistic diagrams to elucidate the underlying principles.
Key Polymerization Methods and Reactivity Principles
The polymerization of non-conjugated dienes primarily proceeds through three major pathways: Cyclopolymerization, Acyclic Diene Metathesis (ADMET), and Coordination Polymerization (e.g., Ziegler-Natta). The reactivity and the resultant polymer structure are governed by a delicate interplay of kinetics and thermodynamics.
-
Cyclopolymerization: This is a chain-growth process where the propagation involves a competition between an intramolecular cyclization step and an intermolecular propagation step. For α,ω-dienes, the propensity for cyclization is highest when stable 5- or 6-membered rings can be formed. Factors such as monomer concentration, temperature, and the presence of bulky substituents can influence the degree of cyclization[1]. For instance, bulky side groups located between the double bonds can promote cyclization[1].
-
Acyclic Diene Metathesis (ADMET): ADMET is a step-growth, condensation polymerization driven by the removal of a small volatile molecule, typically ethylene[2]. It is a versatile method for creating polymers with well-defined structures and can tolerate a wide range of functional groups[2][3]. The reactivity in ADMET is sensitive to steric hindrance around the double bonds, with terminal olefins generally being more active[2].
-
Coordination Polymerization (Ziegler-Natta): Ziegler-Natta catalysts are highly effective for the copolymerization of non-conjugated dienes with α-olefins like ethylene. The reactivity of the diene, its rate of incorporation, and its effect on the catalyst's activity are strongly influenced by the diene's structure. Generally, the introduction of non-conjugated dienes can lead to reduced catalytic activity compared to ethylene homopolymerization[4].
Comparative Reactivity Data
The following tables summarize quantitative data from various studies, comparing the performance of different non-conjugated dienes in specific polymerization systems.
Table 1: Ziegler-Natta Copolymerization of Ethylene and Various Non-conjugated Dienes
This table presents data on the copolymerization of ethylene with different non-conjugated dienes using ansa-zirconocene catalysts. It highlights the impact of the diene's structure on catalyst activity and the resulting polymer's molecular weight.
| Diene Monomer | Catalyst System | Diene Conc. (mol/L) | Activity (10^6 g/mol_Mt·h) | Polymer M_w ( kg/mol ) | PDI (M_w/M_n) | Source(s) |
| 1,4-Hexadiene (HD) | Complex B¹ / Borate / TIBA | 0.12 | 1.80 | 115.3 | 2.5 | [4] |
| 4-Vinylcyclohexene (VCH) | Complex B¹ / Borate / TIBA | 0.12 | 1.95 | 134.5 | 2.6 | [4] |
| 5-Ethylidene-2-norbornene (ENB) | Complex B¹ / Borate / TIBA | 0.12 | 2.40 | 145.2 | 2.4 | [4] |
| Vinyl Norbornene (VNB) | Complex B¹ / Borate / TIBA | 0.12 | 2.85 | 165.7 | 2.3 | [4] |
| 1,5-Hexadiene | Metallocene (Cp₂ZrCl₂) / MAO | - | 1.62 | 162 | 2.9 | [5] |
| 1,5-Hexadiene | Ziegler-Natta (TiCl₄/MgCl₂) / TEAL | - | 0.85 | 125 | 4.8 | [5] |
| 1,9-Decadiene | Ziegler-Natta (TiCl₄-based) / TEA | 0.05 M | 1.70 | 201 | 4.3 | [6] |
| 1,9-Decadiene | Ziegler-Natta (TiCl₄-based) / TEA | 0.40 M | 1.05 | 122 | 5.2 | [6] |
¹Complex B is rac-Et(Ind)₂ZrCl₂. Data shows that in this system, cyclic non-conjugated dienes like VNB and ENB can lead to higher activity and molecular weight compared to the linear diene HD. Metallocene catalysts also show higher efficiency for 1,5-hexadiene incorporation compared to traditional Ziegler-Natta catalysts[5]. Increasing the concentration of 1,9-decadiene in Ziegler-Natta polymerization tends to decrease both catalyst activity and polymer molecular weight[6].
Table 2: Acyclic Diene Metathesis (ADMET) Polymerization of α,ω-Dienes
ADMET polymerization is a powerful tool for synthesizing a variety of polymers. The efficiency of the polymerization can be influenced by the catalyst and reaction conditions.
| Monomer | Catalyst (mol%) | Temp (°C) | Time (h) | Polymer M_n ( kg/mol ) | PDI (M_w/M_n) | cis Content (%) | Source(s) |
| Carbonate diene (1a) | Ru-1¹ (0.1) | 80 | 16 | - | - | 14 | [7] |
| Carbonate diene (1a) | Ru-2² (0.1) | 80 | 16 | - | - | 9 | [7] |
| Carbonate diene (1a) | Ru-3b³ (0.1) | 25 | 16 | 21.3 | 1.71 | >99 | [7] |
| Polyester diene | Ru-3⁴ | 50 | 16 | 15.9 | 2.01 | 94 | [8] |
| Polyether diene | Ru-3⁴ | 50 | 16 | 17.1 | 1.87 | 99 | [8] |
¹Ru-1: Dichloro-type Grubbs catalyst. ²Ru-2: Second-generation Grubbs catalyst. ³Ru-3b: Cyclometalated Ru catalyst. ⁴Ru-3: Dithiolate Ru catalyst. This data clearly demonstrates the profound impact of catalyst choice on the stereochemistry of the resulting polymer, with newer cyclometalated and dithiolate Ru catalysts enabling highly cis-selective ADMET polymerization at room temperature[7][8].
Experimental Protocols
Protocol for Ziegler-Natta Copolymerization of Ethylene and 1,5-Hexadiene
This protocol is a representative procedure for Ziegler-Natta polymerization in a slurry phase.
1. Materials and Preparation:
-
Catalyst: A supported Ziegler-Natta catalyst (e.g., MgCl₂/TiCl₄-based) is used. The catalyst should be handled under an inert atmosphere (e.g., in a glovebox)[5].
-
Co-catalyst: Triethylaluminum (TEAL) or other alkylaluminum compounds[6][9].
-
Monomers: Ethylene (polymer grade) and 1,5-hexadiene. The diene must be purified by distillation over a drying agent (e.g., CaH₂) and stored under nitrogen.
-
Solvent: n-Hexane or a similar aliphatic hydrocarbon, purified by passing through molecular sieves and deoxygenated by purging with nitrogen.
2. Polymerization Procedure:
-
A stainless-steel reactor is baked under vacuum to remove moisture and then filled with nitrogen.
-
The purified solvent (e.g., 100 mL) is charged into the reactor, followed by the desired amount of 1,5-hexadiene[6].
-
The co-catalyst (e.g., TEAL, maintaining a specific Al/Ti molar ratio, typically 150-300) is injected into the reactor[5][9].
-
The reactor is heated to the desired temperature (e.g., 80°C) and pressurized with ethylene to the target pressure (e.g., 0.5-0.7 MPa)[6].
-
The polymerization is initiated by injecting a slurry of the Ziegler-Natta catalyst in the solvent into the reactor.
-
The reaction is allowed to proceed for a set duration (e.g., 30-60 minutes), maintaining constant temperature and ethylene pressure[6].
-
The reaction is terminated by adding an acidified alcohol solution (e.g., 5% HCl in methanol).
-
The resulting polymer is filtered, washed extensively with methanol, and dried in a vacuum oven at 60°C to a constant weight.
3. Characterization:
-
Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC)[6].
-
Structure and Comonomer Incorporation: Analyzed by ¹H NMR and ¹³C NMR spectroscopy[6].
-
Thermal Properties: Investigated using Differential Scanning Calorimetry (DSC).
Protocol for Acyclic Diene Metathesis (ADMET) Polymerization
This protocol describes a typical ADMET polymerization performed under high vacuum to drive the reaction to completion.
1. Materials and Preparation:
-
Catalyst: A well-defined ruthenium-based metathesis catalyst (e.g., Grubbs' 1st, 2nd, or 3rd generation catalysts)[7][10].
-
Monomer: A purified α,ω-diene. The monomer must be rigorously degassed via several freeze-pump-thaw cycles.
-
Solvent (optional): Anhydrous, deoxygenated high-boiling solvent like 1,2,4-trichlorobenzene for solution polymerization. Bulk polymerization is also common[7].
-
Inhibitor Remover: The monomer should be passed through a column of activated alumina to remove any inhibitors.
2. Polymerization Procedure:
-
The reaction is conducted in a Schlenk flask equipped with a high-vacuum adapter and a magnetic stir bar.
-
The monomer is charged into the flask inside a glovebox.
-
The catalyst is added to the monomer (or monomer solution) under an inert atmosphere.
-
The flask is connected to a high-vacuum line (~100 mTorr), and the reaction mixture is stirred at the desired temperature (e.g., 25-80°C)[7]. The removal of ethylene gas drives the polymerization.
-
The reaction progress can be monitored by observing the increase in viscosity of the mixture.
-
The polymerization is run for a specified time (e.g., 16 hours) to achieve high molecular weight[7].
-
The reaction is quenched by exposing the mixture to air or by adding a quenching agent like ethyl vinyl ether.
-
The polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated into a non-solvent (e.g., cold methanol).
-
The precipitated polymer is collected by filtration and dried under vacuum.
3. Characterization:
-
Molecular Weight and PDI: Determined by GPC.
-
Stereochemistry (cis/trans content): Determined by ¹H NMR spectroscopy[7][8].
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in the polymerization of non-conjugated dienes.
Caption: General experimental workflow for the polymerization of non-conjugated dienes.
Caption: Competing pathways in the cyclopolymerization of a non-conjugated diene.
Caption: Logical relationship between diene structure and polymerization outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acyclic Diene Metathesis (ADMET) as Powerful Tool for Functional Polymers with Versatile Architectures | Semantic Scholar [semanticscholar.org]
- 4. Comparative Analysis of Ethylene/Diene Copolymerization and Ethylene/Propylene/Diene Terpolymerization Using Ansa-Zirconocene Catalyst with Alkylaluminum/Borate Activator: The Effect of Conjugated and Nonconjugated Dienes on Catalytic Behavior and Polymer Microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Analysis of 2,8-Dimethyl-1,8-nonadiene Stereoisomers: A Methodological Comparison Guide
A Note on Data Availability: An extensive review of scientific literature and chemical databases reveals a lack of specific experimental data for the individual stereoisomers of 2,8-dimethyl-1,8-nonadiene. While the racemic mixture is known, detailed studies on the synthesis, separation, and characterization of its distinct stereoisomers are not publicly available. This guide, therefore, presents a generalized, methodological framework for the analysis of these stereoisomers, offering researchers, scientists, and drug development professionals a comprehensive overview of the requisite experimental protocols and data presentation for such a comparative study. The quantitative data herein is illustrative and intended to serve as a template for future research.
The structure of this compound contains two chiral centers, giving rise to four possible stereoisomers: (2R,8R), (2S,8S), (2R,8S), and (2S,8R). The (2R,8R) and (2S,8S) isomers are enantiomers of each other, as are the (2R,8S) and (2S,8R) isomers. The relationship between the (2R,8R)/(2S,8S) pair and the (2R,8S)/(2S,8R) pair is diastereomeric. A thorough comparison would involve the stereoselective synthesis or chiral resolution of these isomers, followed by a detailed analysis of their physicochemical and spectroscopic properties.
Table 1: Hypothetical Physicochemical Properties of this compound Stereoisomers
| Property | (2R,8R) | (2S,8S) | (2R,8S) | (2S,8R) |
| Molecular Formula | C₁₁H₂₀ | C₁₁H₂₀ | C₁₁H₂₀ | C₁₁H₂₀ |
| Molecular Weight ( g/mol ) | 152.28 | 152.28 | 152.28 | 152.28 |
| Boiling Point (°C) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Density (g/cm³ at 20°C) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Optical Rotation [α]D²⁰ | + value | - value | + or - value | - or + value (opposite of 2R,8S) |
Table 2: Illustrative Spectroscopic and Chromatographic Data
| Analysis | (2R,8R) | (2S,8S) | (2R,8S) | (2S,8R) |
| ¹H NMR (δ, ppm) | Identical to (2S,8S) | Identical to (2R,8R) | Identical to (2S,8R) | Identical to (2R,8S) |
| ¹³C NMR (δ, ppm) | Identical to (2S,8S) | Identical to (2R,8R) | Identical to (2S,8R) | Identical to (2R,8S) |
| Chiral GC Retention Time (min) | t₁ | t₂ (t₁ ≠ t₂) | t₃ | t₄ (t₃ ≠ t₄) |
| Chiral HPLC Retention Time (min) | t₅ | t₆ (t₅ ≠ t₆) | t₇ | t₈ (t₇ ≠ t₈) |
Experimental Protocols
The following sections detail generalized experimental methodologies required for a comprehensive comparison of this compound stereoisomers.
Stereoselective Synthesis or Chiral Resolution
Objective: To obtain enantiomerically pure samples of the four stereoisomers.
a) Stereoselective Synthesis (Hypothetical Approach): An enantioselective synthesis would likely involve a chiral catalyst to control the stereochemistry at the two chiral centers. For instance, an asymmetric Wittig-type reaction or an enantioselective Grignard reaction with a chiral ligand could be employed to introduce the methyl groups at positions 2 and 8 with a specific stereochemistry.
b) Chiral Resolution of a Racemic Mixture:
-
Preparation of Diastereomeric Derivatives: React the racemic mixture of this compound with a chiral resolving agent (e.g., a chiral carboxylic acid or amine) to form diastereomeric salts or amides.
-
Separation of Diastereomers: Separate the diastereomers using standard chromatography (e.g., column chromatography or recrystallization) based on their different physical properties.
-
Cleavage of the Chiral Auxiliary: Remove the chiral resolving agent from the separated diastereomers to yield the individual enantiomers of this compound.
Characterization of Stereoisomers
Objective: To confirm the structure and stereochemistry of the isolated isomers.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Apparatus: 400 MHz or higher NMR spectrometer.
-
Protocol:
-
Dissolve 5-10 mg of each purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
While enantiomers will have identical spectra in an achiral solvent, the use of a chiral shift reagent can induce chemical shift differences between them, allowing for the determination of enantiomeric excess. Diastereomers will have distinct NMR spectra.
-
b) Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): [1][2]
-
Apparatus: GC or HPLC system equipped with a chiral stationary phase column.
-
Protocol:
-
Develop a separation method by screening various chiral columns and mobile/carrier gas phases.
-
Inject a small amount of each isomer (and the racemic mixture as a control) into the system.
-
Record the retention times. Enantiomers will have different retention times on a chiral column, allowing for their separation and quantification.[3]
-
c) Polarimetry:
-
Apparatus: Polarimeter.
-
Protocol:
-
Prepare a solution of each isomer of a known concentration in a suitable solvent.
-
Measure the optical rotation of the plane of polarized light.
-
Enantiomers will rotate light to an equal but opposite degree. Diastereomers will have different optical rotations.
-
Visualizations
Caption: Logical relationships between the stereoisomers of this compound.
Caption: General experimental workflow for the separation and analysis of stereoisomers.
References
Purity Assessment of 2,8-Dimethyl-1,8-nonadiene for Polymerization: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of monomers is a critical first step in the synthesis of polymers with desired properties. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2,8-Dimethyl-1,8-nonadiene, a non-conjugated diene, and evaluates its potential for polymerization against a common alternative, isoprene. Detailed experimental protocols and supporting data are presented to aid in the selection of appropriate analytical methods and to provide insights into its polymerization behavior.
Introduction to this compound in Polymerization
This compound is a non-conjugated diene with terminal double bonds. Its structure offers the potential for incorporation into polymer chains, introducing sites for subsequent functionalization or cross-linking. The presence of impurities can significantly impact the polymerization process, affecting catalyst activity, polymer molecular weight, and the final material's properties. Therefore, rigorous purity assessment is paramount.
Comparative Analysis of Purity Assessment Techniques
The purity of this compound can be determined using several analytical techniques. The choice of method depends on the expected impurities, the required level of accuracy, and the available instrumentation. The most common and effective techniques are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Purity Analysis Methods
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Range Detectable |
| Gas Chromatography (GC-FID/GC-MS) | Separation of volatile components based on their boiling points and interaction with a stationary phase. | Quantitative determination of volatile impurities. Identification of impurities (with MS). | High sensitivity, excellent separation of volatile compounds, well-established methods. | Requires volatile and thermally stable compounds. Potential for co-elution of isomers. | >99% |
| Quantitative ¹H-NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. The signal intensity is directly proportional to the number of nuclei. | Absolute purity determination against a certified internal standard. Structural confirmation. | Non-destructive, provides structural information, universal detector for soluble compounds. | Lower sensitivity compared to GC. Requires a high-purity internal standard. Potential for signal overlap. | >95% |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups. Can detect impurities with different functional groups. | Fast, non-destructive. | Not inherently quantitative. Limited in detecting impurities with similar functional groups. | Qualitative assessment |
Experimental Protocols
Gas Chromatography (GC) Protocol for Purity Assessment
This protocol is a general guideline and may require optimization based on the specific instrument and potential impurities.
Objective: To quantify the purity of this compound and identify volatile impurities.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary Column: A non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), is suitable for separating hydrocarbons. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
Reagents:
-
High-purity helium or hydrogen as carrier gas.
-
High-purity air and hydrogen for FID.
-
This compound sample.
-
High-purity solvent for dilution (e.g., hexane or pentane).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 5 minutes.
-
-
Carrier Gas Flow Rate: 1 mL/min (constant flow).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (determined by injecting a known standard if available).
-
Identify impurity peaks. If using GC-MS, compare the mass spectra of the impurity peaks with a spectral library for identification.
-
Calculate the purity by area percent normalization:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
-
-
Quantitative ¹H-NMR Spectroscopy Protocol for Purity Assessment
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
High-purity internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene or maleic anhydride).
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.
-
Add the deuterated solvent (e.g., 0.6 mL) to dissolve the sample and internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum with parameters suitable for quantitative analysis:
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Pulse Angle: 90°.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal standard
-
-
Potential Impurities in this compound
While specific synthesis routes for this compound are not widely published, potential impurities can be inferred from general diene synthesis methods. These may include:
-
Isomers: Positional isomers of the double bonds or skeletal isomers.
-
Starting Materials: Unreacted precursors from the synthesis.
-
Solvents: Residual solvents used in the synthesis and purification steps.
-
By-products: Products from side reactions, such as oligomerization or cyclization.
Polymerization Performance: this compound vs. Isoprene
Isoprene is a widely used conjugated diene in the production of synthetic rubbers. Comparing the polymerization behavior of this compound to isoprene provides valuable context for its potential applications.
Comparative Data: Polymerization Characteristics
| Characteristic | This compound (Non-conjugated) | Isoprene (Conjugated) | References |
| Reactivity in Polymerization | Generally lower reactivity due to the isolated double bonds. May require more active catalysts or harsher reaction conditions. | Higher reactivity due to the conjugated π-system which stabilizes the propagating species. | [1] |
| Polymer Microstructure | Polymerization typically proceeds through one of the terminal double bonds, leaving the other available for post-polymerization modification. | Can polymerize via 1,4-addition (leading to cis or trans isomers) or 1,2- and 3,4-addition, resulting in more complex microstructures. | |
| Catalyst Systems | Often polymerized using Ziegler-Natta or metallocene catalysts. Metallocene catalysts may offer better control over polymer properties.[2][3] | Can be polymerized by various methods, including Ziegler-Natta, anionic, and radical polymerization. | [2][3] |
| Potential Polymer Properties | Polymers may exhibit good thermal stability and chemical resistance. The pendant double bonds allow for further functionalization. | Produces elastomers with properties similar to natural rubber, such as high resilience and tensile strength. |
Studies have shown that in copolymerization with ethylene, non-conjugated dienes can sometimes lead to a decrease in catalytic activity compared to conjugated dienes.[1] However, the incorporation of non-conjugated dienes like this compound can be advantageous for producing ethylene propylene diene monomer (EPDM) rubbers, where the unreactive double bond is available for vulcanization.[1]
Mandatory Visualizations
Caption: Workflow for the purity assessment of this compound.
Caption: Comparison of analytical techniques for purity assessment.
Caption: Logical relationship of diene structure to polymerization properties.
Conclusion
The purity assessment of this compound is crucial for its successful application in polymerization. A combination of Gas Chromatography for detecting volatile impurities and quantitative ¹H-NMR for absolute purity determination provides a robust analytical approach. While this compound exhibits lower reactivity in polymerization compared to conjugated dienes like isoprene, its non-conjugated nature offers the distinct advantage of introducing pendant double bonds into the polymer backbone. This feature makes it a valuable monomer for the synthesis of functionalized polymers and specialty elastomers where post-polymerization modification is desired. The choice between this compound and other dienes will ultimately depend on the specific requirements of the target polymer, including desired reactivity, microstructure, and final properties.
References
- 1. Comparative Analysis of Ethylene/Diene Copolymerization and Ethylene/Propylene/Diene Terpolymerization Using Ansa-Zirconocene Catalyst with Alkylaluminum/Borate Activator: The Effect of Conjugated and Nonconjugated Dienes on Catalytic Behavior and Polymer Microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. کاتالیستهای زیگلر-ناتا و متالوسن: انقلابی در پلیمریزاسیون – Behin Pardazan [behinpolymerco.com]
- 3. Metallocene and Ziegler-Natta catalyst: a comparison - RESEARCH HUB International Multidisciplinary Research Journal [old.rhimrj.co.in]
A Comparative Guide to the Spectral Properties of 2,8-Dimethyl-1,8-nonadiene and 1,8-Nonadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral data for 2,8-Dimethyl-1,8-nonadiene and a structurally related alternative, 1,8-nonadiene. The information presented herein is intended to assist researchers in the identification and characterization of these compounds through mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
Spectral Data Comparison
The following tables summarize the available spectral data for this compound and 1,8-nonadiene.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| This compound | C₁₁H₂₀ | 152.28 | 41, 55, 39[1] |
| 1,8-Nonadiene | C₉H₁₆ | 124.22 | 41, 55, 54, 67, 81, 96, 124[2][3] |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Key Chemical Shifts (δ, ppm) |
| This compound | - | Data not publicly available |
| 1,8-Nonadiene | CDCl₃ | 139.1, 114.1, 33.8, 28.9, 28.8[4] |
Table 3: ¹H NMR Spectral Data
| Compound | Solvent | Key Chemical Shifts (δ, ppm) |
| This compound | - | Data not publicly available |
| 1,8-Nonadiene | CDCl₃ | 5.8 (m, 2H), 4.9 (m, 4H), 2.0 (m, 4H), 1.4 (m, 6H)[2] |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Phase | Key Absorption Bands (cm⁻¹) |
| This compound | Vapor | Data available in spectral databases[1] |
| 1,8-Nonadiene | Liquid Film | 3077, 2925, 2854, 1641, 1460, 993, 910[1] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented. Actual experimental conditions may vary.
Gas Chromatography-Mass Spectrometry (GC-MS)
A sample is introduced into a gas chromatograph (GC) where it is vaporized and separated based on its volatility and interaction with a stationary phase within the GC column.[5] The separated components then enter a mass spectrometer (MS). In the MS, molecules are typically ionized by electron impact (EI), causing them to fragment.[6] These charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
For NMR analysis, the sample is typically dissolved in a deuterated solvent and placed in a strong magnetic field.[7]
-
¹H NMR: A radiofrequency pulse excites the hydrogen nuclei (protons). The resonance frequencies of these protons are measured and are dependent on their chemical environment, providing information about the structure of the molecule.[7]
-
¹³C NMR: Similar to ¹H NMR, but observes the ¹³C isotope of carbon. Due to the low natural abundance of ¹³C, signal averaging of multiple scans is usually required.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
In FT-IR spectroscopy, a beam of infrared radiation is passed through the sample.[9] The molecules absorb radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending of chemical bonds).[10] The resulting spectrum shows the frequencies of absorbed radiation, which are characteristic of the functional groups present in the molecule.[10] For liquid samples, a thin film between salt plates is often used.[11]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the spectral analysis of an organic compound.
Caption: General workflow for spectroscopic analysis.
The logical progression from sample preparation to data interpretation in spectroscopic analysis is depicted in the following diagram.
Caption: Logical flow of structure elucidation.
References
- 1. 1,8-Nonadiene [webbook.nist.gov]
- 2. 1,8-NONADIENE(4900-30-5) 1H NMR spectrum [chemicalbook.com]
- 3. 1,8-Nonadiene [webbook.nist.gov]
- 4. 1,8-Nonadiene | C9H16 | CID 78612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. memphis.edu [memphis.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. amherst.edu [amherst.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
Cross-referencing CAS number 20054-25-5 with experimental data
Lack of Experimental Data for CAS 20054-25-5
Initial searches for the compound with CAS number 20054-25-5, identified as 2,8-Dimethyl-1,8-nonadiene, did not yield any published experimental data regarding its biological activity, signaling pathways, or comparative performance. The available information is limited to its chemical identity and sourcing.
Surrogate Analysis: Geraniol as a Representative Acyclic Terpenoid
Due to the absence of data for this compound, this guide presents a comparative analysis of a structurally similar and well-researched acyclic monoterpene, Geraniol . Geraniol (CAS 106-24-1) shares a similar acyclic terpenoid backbone and has a wealth of publicly available experimental data, making it a suitable surrogate to demonstrate the methodologies and data presentation requested. Geraniol is a natural component of the essential oils of various aromatic plants and is known for a wide range of pharmacological activities.[1][2]
Comparative Performance of Geraniol
Geraniol has demonstrated significant bioactivity across several experimental models, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] This section summarizes key quantitative findings from in vitro studies.
Table 1: Anti-proliferative and Cytotoxic Effects of Geraniol on Cancer Cell Lines
| Cell Line | Concentration | Effect | Reference |
| Caco-2 (Colon Cancer) | 400 µM | 70% inhibition of cell growth. | [3] |
| Caco-2 (Colon Cancer) | 400 µM, 600 µM, 1 mM | No cytotoxic effect (measured by lactate dehydrogenase release). | [3] |
| C666-1 (Nasopharyngeal Cancer) | 20 µM | Significant abridgment of Akt, mTOR, and PI3K expression. | [4] |
Table 2: Effects of Geraniol on Key Signaling Proteins
| Cell Line | Concentration & Duration | Target Protein | Effect | Reference |
| Caco-2 (Colon Cancer) | 400 µM for 6 h | Protein Kinase C (PKC) | 60% reduction in activity. | [5][6] |
| Caco-2 (Colon Cancer) | 400 µM for 16 h | p44/p42 ERK (Active Forms) | 50% decrease in amount. | [5][6] |
Experimental Protocols
Cell Growth Inhibition Assay (Caco-2 cells)
-
Cell Seeding: Caco-2 cells were seeded at a density of 4500 cells/well in 96-well plates.
-
Treatment: 24 hours after seeding, Geraniol, dissolved in absolute ethanol, was added to the culture medium at concentrations ranging from 100 to 500 µM. The final ethanol concentration was maintained at 0.1%.
-
Incubation: The culture medium with Geraniol was replaced every 24 hours.
-
Analysis: Cell proliferation was measured to determine the dose-dependent inhibitory effect of Geraniol.[3]
Protein Kinase C (PKC) Activity Assay
-
Cell Treatment: Caco-2 cells were incubated with 400 µM of Geraniol for 6 hours.
-
Homogenization: After treatment, cells were harvested and homogenized.
-
PKC Activity Measurement: PKC activity in the cell membrane fraction was quantified. A control experiment was performed by adding Geraniol directly to cell homogenates to check for direct interaction with PKC.[5][6]
Western Blot for p44/p42 ERK
-
Cell Treatment: Caco-2 cells were exposed to 400 µM Geraniol for 16 hours.
-
Protein Extraction: Total protein was extracted from the treated cells.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane was probed with antibodies specific for the active (phosphorylated) forms of p44/p42 ERK.
-
Detection: The amount of active ERK was quantified using a suitable detection method.[5][6]
RT-PCR for PI3K/Akt/mTOR Signaling Pathway Components
-
Cell Treatment: C666-1 nasopharyngeal cancer cells were treated with 20 µM Geraniol.
-
RNA Isolation: Total RNA was isolated from control and Geraniol-treated cells using TRIzol reagent.
-
Reverse Transcription: The isolated RNA was reverse transcribed into cDNA.
-
PCR Amplification: The cDNA was used as a template for PCR with primers specific for PI3K, Akt, and mTOR.
-
Analysis: The expression levels of the target genes were analyzed.[4]
Visualized Signaling Pathways
Geraniol's Impact on the PI3K/Akt/mTOR Pathway
Geraniol has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival and is often aberrantly activated in cancer.[4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacological Properties of Geraniol - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Geraniol inhibits cell growth and promotes caspase-dependent apoptosis in nasopharyngeal cancer C666-1 cells via inhibiting PI3K/Akt/mTOR signaling pathway - Arabian Journal of Chemistry [arabjchem.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Perturbation by geraniol of cell membrane permeability and signal transduction pathways in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Scant Evidence for Diverse Applications of 2,8-Dimethyl-1,8-nonadiene Beyond a Niche Role in Absorbent Materials
A comprehensive literature review reveals limited documented applications for the chemical compound 2,8-Dimethyl-1,8-nonadiene. While its physical and chemical properties are cataloged in various chemical databases, its practical use appears to be confined to a specialized role as a crosslinking agent in the production of hydrocolloidal compositions for absorbent products, with minimal publicly available data to support broader utility.
Currently, the primary identified application for this compound is as a non-conjugated divinyl crosslinking compound in the manufacture of absorbent materials. A key patent outlines its use in creating a hydrocolloidal polymer composition capable of absorbing significant amounts of bodily fluids, making it suitable for products such as diapers and sanitary napkins. This application leverages the diene's two vinyl groups to form bridges between polymer chains, creating a network structure that can trap and retain liquid.
However, a thorough search of scientific literature and patent databases did not yield extensive experimental data quantifying the performance of this compound in this role. Comparisons with alternative crosslinking agents are largely qualitative within the existing documentation.
Comparison with Alternative Crosslinking Agents
| Crosslinking Agent | Chemical Formula | CAS Number | Key Features (General) |
| This compound | C₁₁H₂₀ | 20054-25-5 | Non-conjugated diene, potential for flexible crosslinks. |
| 1,4-Divinylbenzene | C₁₀H₁₀ | 1321-74-0 | Aromatic, provides rigidity to the polymer network. |
| N,N-Diallylacrylamide | C₉H₁₃NO | 3085-68-9 | Contains an amide group, potentially influencing hydrophilicity. |
| Diallylamine | C₆H₁₁N | 124-02-7 | Amine functionality may alter polymer properties. |
| Diallylmethacrylamide | C₁₀H₁₅NO | 53732-55-1 | Similar to N,N-diallylacrylamide with an additional methyl group. |
| 2,5-Dimethyl-1,7-octadiene | C₁₀H₁₈ | 628-74-0 | Isomeric with other C10 dienes, affecting crosslink geometry. |
| p,p'-Diisopropenylbenzene | C₁₂H₁₄ | 3748-13-8 | Aromatic with isopropenyl groups, influencing reactivity. |
| Diethylene glycol divinyl ether | C₈H₁₄O₃ | 764-99-8 | Contains ether linkages, increasing flexibility and hydrophilicity. |
Experimental Protocols
While specific experimental data for this compound is scarce, the general methodology for evaluating the performance of crosslinking agents in absorbent polymers is well-established. The following represents a typical experimental workflow for such a comparison.
Detailed Methodologies:
A standardized approach to comparing the efficacy of different crosslinking agents would involve the following key experiments:
1. Synthesis of the Hydrocolloidal Polymer:
-
Objective: To prepare a series of polymers using different crosslinking agents at varying concentrations.
-
Protocol:
-
Prepare an aqueous solution of a suitable monomer (e.g., acrylamide or acrylic acid).
-
Add a polymerization initiator (e.g., ammonium persulfate).
-
Introduce the crosslinking agent (this compound or an alternative) at a specified weight percentage relative to the monomer.
-
Initiate polymerization through heating or UV irradiation.
-
The resulting hydrogel is then washed to remove unreacted monomers and dried.
-
2. Swelling Capacity Measurement:
-
Objective: To quantify the maximum absorbency of the hydrogel.
-
Protocol:
-
A known weight of the dried polymer powder is immersed in a saline solution (typically 0.9% NaCl) for a set period (e.g., 24 hours) to reach equilibrium swelling.
-
The swollen hydrogel is then filtered to remove excess solution.
-
The weight of the swollen hydrogel is measured.
-
Swelling capacity is calculated as: (Weight of swollen gel - Weight of dry polymer) / Weight of dry polymer.
-
3. Absorption Rate Determination:
-
Objective: To measure the speed at which the polymer absorbs liquid.
-
Protocol:
-
A known quantity of the polymer is placed in a vessel, and a known volume of saline solution is added.
-
The time taken for the polymer to absorb the entire volume of liquid is recorded.
-
Alternatively, the amount of liquid absorbed at various time intervals is measured.
-
4. Absorbency Under Load (AUL):
-
Objective: To assess the absorbent capacity of the material under pressure, simulating real-world conditions in products like diapers.
-
Protocol:
-
A sample of the polymer is placed on a porous plate within a cylinder.
-
A piston and a weight are placed on top of the polymer to apply a specific pressure (e.g., 0.3 psi).
-
The setup is placed in a dish of saline solution, and the amount of liquid absorbed by the polymer against the applied pressure is measured over time.
-
Conclusion
The available scientific and patent literature indicates that this compound is a known but not extensively studied chemical compound. Its primary documented application is as a crosslinking agent in absorbent hydrocolloidal compositions. For researchers and professionals in drug development and material science, this compound represents a potential, albeit poorly characterized, component for hydrogel and absorbent material formulation. A significant data gap exists regarding its comparative performance against other crosslinking agents. The experimental protocols outlined above provide a framework for future studies that could elucidate the specific advantages or disadvantages of using this compound in such applications, thereby enabling a more comprehensive understanding of its potential utility. Without such dedicated experimental investigation, its broader applicability remains speculative.
Performance of 2,8-Dimethyl-1,8-nonadiene as a Monomer: A Comparative Analysis
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the documented performance of 2,8-dimethyl-1,8-nonadiene as a monomer. At present, there is no available experimental data detailing its polymerization kinetics, the resultant polymer's properties, or a direct comparison with other commercially relevant diene monomers.
This absence of empirical data prevents the construction of a detailed comparative guide as requested. The core requirements for such a guide, including quantitative data presentation in tables, detailed experimental protocols, and visualizations of performance metrics, cannot be fulfilled without foundational research on the polymerization behavior of this specific monomer.
For researchers, scientists, and drug development professionals interested in novel monomers, this highlights a potential area for exploratory research. A foundational study on this compound would need to establish the following:
-
Polymerizability: Determining suitable polymerization methods (e.g., free radical, anionic, cationic, coordination polymerization) and the optimal reaction conditions.
-
Kinetics: Measuring the rate of polymerization, monomer conversion over time, and the influence of initiators, catalysts, and temperature.
-
Polymer Characterization: Analyzing the resulting polymer's molecular weight, molecular weight distribution, microstructure, and thermal properties (glass transition temperature, melting point, thermal stability).
-
Mechanical Properties: Evaluating the polymer's tensile strength, elongation at break, and modulus to understand its potential applications.
Hypothetical Experimental Workflow
Should a research initiative be undertaken to benchmark this compound, a typical experimental workflow would involve the steps outlined in the diagram below. This visualization serves as a conceptual framework in the absence of specific published protocols.
Caption: Hypothetical workflow for benchmarking this compound as a monomer.
Comparison with Alternative Monomers: A Conceptual Framework
While direct data is unavailable for this compound, a comparative analysis would typically benchmark its performance against established diene monomers such as isoprene and butadiene. The following table outlines the key parameters that would be assessed.
| Property | This compound | Isoprene (2-methyl-1,3-butadiene) | 1,3-Butadiene |
| Monomer Properties | |||
| Molecular Weight ( g/mol ) | 152.28 | 68.12 | 54.09 |
| Boiling Point (°C) | Data not available | 34 | -4.4 |
| Polymer Properties | |||
| Glass Transition (Tg, °C) | Data not available | -73 (cis-1,4-polyisoprene) | -106 (cis-1,4) |
| Tensile Strength (MPa) | Data not available | ~20-30 (vulcanized) | ~15-25 (vulcanized) |
| Elongation at Break (%) | Data not available | ~700-800 (vulcanized) | ~500-600 (vulcanized) |
Conclusion
The request to publish a comparison guide on the performance of this compound as a monomer cannot be fulfilled at this time due to a lack of publicly available experimental data. The information necessary to generate the required data tables, experimental protocols, and comparative visualizations does not exist in the current body of scientific literature. Further research is required to establish the fundamental polymerization characteristics and polymer properties of this compound before a meaningful benchmark can be established.
Safety Operating Guide
Navigating the Safe Disposal of 2,8-Dimethyl-1,8-nonadiene: A Procedural Guide
Absence of a specific Safety Data Sheet (SDS) for 2,8-Dimethyl-1,8-nonadiene necessitates a cautious approach to its disposal, relying on established best practices for chemically similar aliphatic dienes. This guide provides essential safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the responsible management of this compound.
Due to the unavailability of a specific Safety Data Sheet for this compound, the following procedural guidance is based on the general principles of handling flammable and potentially hazardous organic compounds. It is imperative to treat this substance with the appropriate precautions until more specific data becomes available.
Core Safety and Handling Protocols
When handling this compound, adherence to standard laboratory safety protocols for flammable liquids is paramount. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors.
Key Safety Considerations:
| Precautionary Measure | Rationale |
| Personal Protective Equipment | |
| Safety Goggles/Glasses | Protects eyes from splashes. |
| Chemical-Resistant Gloves | Prevents skin contact and absorption. |
| Lab Coat | Provides a protective barrier for clothing and skin. |
| Engineering Controls | |
| Chemical Fume Hood | Minimizes inhalation of flammable or toxic vapors. |
| Work Practices | |
| Avoid Ignition Sources | Prevents fire or explosion due to the flammable nature of the compound. |
| Grounding and Bonding | Prevents static discharge, a potential ignition source. |
| Chemical Spill Kit | Ensures readiness for immediate containment and cleanup of spills. |
| Designated Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. |
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The following is a generalized, step-by-step procedure for the disposal of a flammable organic liquid waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated, chemically compatible waste container for "Non-halogenated Flammable Organic Waste."
-
Ensure the container is in good condition, with a secure, tight-fitting lid.
-
Never mix this compound with incompatible waste streams, such as strong oxidizing agents or halogenated solvents.
-
-
Waste Collection:
-
Transfer the waste this compound into the designated waste container within a chemical fume hood.
-
Use a funnel to prevent spills during transfer.
-
Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
-
-
Container Sealing and Labeling:
-
Securely close the waste container lid.
-
Ensure the label is complete and accurate, including the full chemical name ("this compound") and an estimate of the quantity.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from sources of ignition.
-
Follow all institutional and local regulations regarding the storage of hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide all necessary documentation to the disposal personnel.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is crucial to consult your institution's specific safety and disposal guidelines and to contact your Environmental Health and Safety (EHS) department for any questions or clarification. The information provided here is intended as a general guide and should not replace institution-specific protocols or the guidance of a qualified safety professional.
Personal protective equipment for handling 2,8-Dimethyl-1,8-nonadiene
Essential Safety and Handling Guide for 2,8-Dimethyl-1,8-nonadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Chemical Hazard Summary
This compound is classified as a flammable solid that is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[1] It is essential to handle this chemical with appropriate precautions to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face | ANSI-approved safety glasses with side shields or chemical splash goggles are required.[2][3] A face shield may be necessary for operations with a higher risk of splashing.[2][4] |
| Hand | Nitrile gloves are recommended.[2][3] For prolonged contact or spill handling, wearing two pairs of nitrile gloves is advised.[2][4] |
| Body | A flame-resistant lab coat must be worn and fully buttoned.[2][3] Ensure sleeves are of sufficient length to prevent skin exposure. |
| Respiratory | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3] If work outside a fume hood is unavoidable, a respiratory protection analysis should be performed by Environmental Health & Safety (EHS).[2][3] |
Operational Plan: Handling and Disposal
This section outlines the step-by-step procedures for the safe handling and disposal of this compound.
Pre-Handling Preparations
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.[3]
-
Gather PPE: Assemble all necessary personal protective equipment as detailed in the table above.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest fire extinguisher, safety shower, and eyewash station.
-
Eliminate Ignition Sources: Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[5][6] Use only spark-proof tools and explosion-proof equipment.[2][3]
Handling Procedures
-
Grounding: When transferring the chemical, ensure that the container and receiving equipment are properly grounded and bonded to prevent static discharge.[1]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the release of flammable dust and vapors.[5]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1]
-
Container Management: Keep the container tightly closed when not in use.
-
Hygiene: Wash hands and skin thoroughly with soap and water after handling the chemical.[1] Do not eat, drink, or smoke in the work area.[1]
Disposal Plan
Improper disposal of flammable materials is a significant safety and environmental hazard. Never pour this compound or its waste down the drain.[7][8]
-
Waste Segregation: Collect all waste containing this compound in a designated, clearly labeled hazardous waste container.[7][9]
-
Labeling: The waste container must be labeled as "Flammable Hazardous Waste" and list all chemical constituents.[7]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool area away from incompatible materials and ignition sources.[6][10]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.[8][9] Adhere to all local, state, and federal regulations for hazardous waste disposal.[9]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Volatile Organic Compounds Off-gassing from Firefighters' Personal Protective Equipment Ensembles after Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. purdue.edu [purdue.edu]
- 4. sarponggroup.com [sarponggroup.com]
- 5. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 6. columbiastate.edu [columbiastate.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. tft-pneumatic.com [tft-pneumatic.com]
- 9. How Should Flammables Be Disposed Of? [greenflow.com]
- 10. 8.3 Flammable Solids | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
